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Foundational

5-Iodothiazole-2-carbonitrile chemical structure and molecular weight

An In-Depth Technical Guide to 5-Iodothiazole-2-carbonitrile: A Versatile Heterocyclic Building Block Abstract This technical guide provides a comprehensive analysis of 5-Iodothiazole-2-carbonitrile (CAS No. 1807233-64-2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Iodothiazole-2-carbonitrile: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive analysis of 5-Iodothiazole-2-carbonitrile (CAS No. 1807233-64-2), a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. We will delve into its core molecular structure, physicochemical properties, and spectroscopic signature. The guide will further explore its synthetic utility, focusing on the unique reactivity imparted by the iodine and nitrile functional groups, which makes it a valuable precursor for a diverse range of chemical transformations. Particular emphasis is placed on its application as a key building block in drug discovery, leveraging the privileged nature of the thiazole scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this powerful synthetic intermediate.

Introduction: The Strategic Importance of Halogenated Thiazoles

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the thiazole ring being a particularly "privileged scaffold."[1] This five-membered ring containing both sulfur and nitrogen is a key structural motif in numerous bioactive molecules exhibiting a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1]

The strategic functionalization of this scaffold is paramount for fine-tuning molecular properties and developing novel chemical entities. 5-Iodothiazole-2-carbonitrile emerges as a cornerstone intermediate in this context. It is a bifunctional molecule where each component serves a distinct and powerful synthetic purpose:

  • The Iodine Substituent (C5): The iodine atom at the 5-position is an excellent leaving group, transforming the thiazole ring into a highly reactive handle for sophisticated synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient introduction of diverse substituents to build molecular complexity.[1]

  • The Nitrile Group (C2): The carbonitrile (cyano) group is a versatile functional moiety. It is a strong electron-withdrawing group that influences the reactivity of the thiazole ring.[1] More importantly, it serves as a synthetic precursor that can be readily converted into other critical functional groups, such as amines, amides, and carboxylic acids, further expanding its derivatization potential.[1]

This guide will systematically unpack the chemical attributes of 5-Iodothiazole-2-carbonitrile, providing the technical insights necessary for its effective application in research and development.

Molecular and Physicochemical Properties

The fundamental identity of 5-Iodothiazole-2-carbonitrile is defined by its structure and physical characteristics.

Chemical Structure

The molecule consists of a central thiazole ring, substituted at the 5-position with an iodine atom and at the 2-position with a nitrile group.

Caption: Key synthetic transformations of 5-Iodothiazole-2-carbonitrile.

  • Metal-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition by palladium(0) catalysts. This initiates catalytic cycles for forming new carbon-carbon and carbon-heteroatom bonds. A prime example is the Sonogashira coupling , which reacts the iodothiazole with a terminal alkyne to forge a C-C bond, yielding 5-alkynylthiazole derivatives. [1]This reaction is exceptionally valuable for building complex molecular frameworks.

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. [1]Mild hydrolysis typically yields the corresponding amide (5-iodothiazole-2-carboxamide), while more vigorous conditions can lead to the carboxylic acid (5-iodothiazole-2-carboxylic acid). This transformation is fundamental for introducing hydrogen bond donors and acceptors, which is critical for modulating drug-receptor interactions.

Applications in Research and Drug Development

The true power of 5-Iodothiazole-2-carbonitrile is realized in its application as a versatile building block for creating novel, high-value compounds.

  • Medicinal Chemistry Scaffold: By leveraging the cross-coupling and nitrile transformation reactions, chemists can generate large libraries of diverse thiazole derivatives. This systematic structural modification is a core strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The thiazole core itself is linked to activities against crucial targets, and this compound provides a direct route to explore that chemical space. [1][2]* Target-Specific Inhibitors: The thiazole scaffold is present in inhibitors of key biological targets. For instance, 5-Iodothiazole-2-carbonitrile can serve as a precursor for designing novel DNA gyrase B inhibitors, a promising avenue for developing new antibacterial agents. [1]It can also be used to synthesize derivatives targeting kinases or other enzymes implicated in cancer. [3][4][5]* Materials Science: Beyond pharmaceuticals, the structural rigidity and electronic properties of the thiazole ring make its derivatives interesting candidates for materials science. This compound can be used to synthesize novel ligands for metal complexes, which may find applications in catalysis or the development of organic electronic materials. [1]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize a 5-alkynylthiazole-2-carbonitrile derivative via a palladium/copper-catalyzed Sonogashira coupling reaction.

Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Materials:

  • 5-Iodothiazole-2-carbonitrile (1.0 eq)

  • Terminal alkyne of choice (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Amine base (e.g., triethylamine or diisopropylamine, 3.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Methodology:

  • Inert Atmosphere: To a dry, oven-baked flask equipped with a magnetic stir bar, add 5-Iodothiazole-2-carbonitrile, the palladium catalyst, and copper(I) iodide.

  • Purging: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent via syringe, followed by the amine base and the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynylthiazole-2-carbonitrile.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Conclusion

5-Iodothiazole-2-carbonitrile is more than a simple chemical; it is a strategic tool for molecular innovation. Its structure is a masterful combination of a biologically relevant scaffold (thiazole), a reactive handle for complex bond formation (iodine), and a versatile functional group for further derivatization (nitrile). These attributes make it an exceptionally valuable intermediate for scientists and researchers aiming to synthesize novel compounds with tailored properties, particularly in the relentless pursuit of new therapeutic agents and advanced materials. Understanding its chemical personality is the first step toward unlocking its full synthetic potential.

References

  • 5-Iodothiophene-2-carbonitrile CAS NO.18945-81-8 - ENAO Chemical Co, Limited. (n.d.). LookChem. Retrieved March 28, 2026, from [Link]

  • Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. (n.d.). University of Southern Denmark. Retrieved March 28, 2026, from [Link]

  • 5D2R - ISDA - Indian Biological Data Centre. (n.d.). IBDC. Retrieved March 28, 2026, from [Link]

  • 5-iodothiophene-2-carbonitrile | CAS#:18945-81-8 | Chemsrc. (2025, August 26). ChemSrc. Retrieved March 28, 2026, from [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimi - CNR-IRIS. (2023, April 1). CNR-IRIS. Retrieved March 28, 2026, from [Link]

  • CID 51331033 | C21H21N5O3 - PubChem. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). MDPI. Retrieved March 28, 2026, from [Link]

  • Synthesis of 5-thiocarbomoyl- and 5-(thiazole-2-yl)-2,3,4,4a,5,6-hexahydro. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1- iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents - Der Pharma Chemica. (2020, June 27). Der Pharma Chemica. Retrieved March 28, 2026, from [Link]

  • PDF - International Journal of Modern Pharmaceutical Research. (2025, March 27). IJoMPR. Retrieved March 28, 2026, from [Link]

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Spectroscopy Online. Retrieved March 28, 2026, from [Link]

  • The 1 H NMR spectral data for synthesised phthalonitriles. - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile - MDPI. (2022, November 10). MDPI. Retrieved March 28, 2026, from [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014, December 29). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (2023, May 18). MDPI. Retrieved March 28, 2026, from [Link]

  • CN110734390A - Synthesis method of 5-aldehyde indole - Google Patents. (n.d.). Google Patents.

Sources

Exploratory

Mechanism of action for 5-Iodothiazole-2-carbonitrile derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of translating highly reactive synthetic intermediates into viable, target-specific biological effectors. 5-Iodothiazole-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of translating highly reactive synthetic intermediates into viable, target-specific biological effectors. 5-Iodothiazole-2-carbonitrile is a prime example of this paradigm. While the parent compound is a halogenated heterocyclic building block, its downstream derivatives have emerged as a highly privileged class of antimicrobial agents.

This technical guide dissects the transition of 5-iodothiazole-2-carbonitrile from a synthetic precursor to a potent biological inhibitor, focusing on its derivatives' mechanism of action (MoA) against bacterial DNA Gyrase B (GyrB).

The Chemical Foundation: Why 5-Iodothiazole-2-carbonitrile?

To understand the biological efficacy of these derivatives, we must first examine the causality behind their synthetic design. 5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) is engineered specifically for late-stage functionalization[1].

  • The Iodine Handle (C5 Position): Iodine is an exceptional leaving group. In the context of the electron-deficient thiazole ring, the C5-iodine bond is highly susceptible to oxidative addition by palladium catalysts. This allows researchers to systematically introduce diverse aryl, alkynyl, or heteroaryl substituents via cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) to fine-tune the lipophilicity and steric bulk of the resulting derivative[1].

  • The Nitrile Group (C2 Position): The carbonitrile moiety serves a dual purpose. It acts as a strong electron-withdrawing group that stabilizes the heterocycle during metal-catalyzed reactions, and it can be subsequently hydrolyzed into amides or carboxylic acids to serve as critical hydrogen-bond acceptors in biological binding pockets[1].

SyntheticWorkflow A 5-Iodothiazole- 2-carbonitrile B Pd-Catalyzed Cross-Coupling A->B Synthetic Handle (I) C 5-Substituted Thiazole Derivative B->C Structural Diversification D Bacterial Cell Penetration C->D Lipophilicity Optimization E GyrB ATP-Pocket Binding D->E Target Engagement

Fig 1: Synthetic-to-biological pipeline of 5-Iodothiazole-2-carbonitrile derivatives.

The Biological Target: DNA Gyrase B (GyrB)

Bacterial DNA gyrase is a Type II topoisomerase essential for DNA replication, transcription, and repair. It functions as an A2​B2​ heterotetramer. While the GyrA subunit is responsible for DNA cleavage and reunion (and is the primary target of fluoroquinolone antibiotics), the GyrB subunit provides the energy required for this process via ATP hydrolysis[2].

Because fluoroquinolone resistance is rampant in clinical settings, targeting the ATPase activity of GyrB offers a strategic bypass. Thiazole and benzothiazole derivatives synthesized from 5-iodothiazole-2-carbonitrile have demonstrated profound efficacy as GyrB inhibitors, often outperforming the natural GyrB inhibitor, Novobiocin[3].

Mechanism of Action: Competitive ATPase Inhibition

The primary mechanism of action for these thiazole derivatives is competitive inhibition of the ATP-binding pocket located in the 24 kDa N-terminal domain of GyrB[3].

When a highly optimized thiazole derivative enters the bacterial cell, it outcompetes ATP for the GyrB active site. Structural biology and X-ray crystallography (e.g., PDB: 6YD9) reveal the exact nature of this interaction[3]:

  • Hydrophobic Anchoring: The functional groups introduced at the 5-position (via the original iodine handle) project deep into the hydrophobic cavity of the ATP-binding site, mimicking the adenine ring of ATP.

  • Hydrogen Bonding: The nitrogen and sulfur atoms of the thiazole core, along with functionalized C2-substituents (like oxalyl or pyrrole-carboxamide groups), form critical hydrogen bonds with key amino acid residues, most notably Arg136 and Asp73 [2].

  • Catalytic Arrest: By occupying this pocket, the derivative prevents ATP from binding. Without ATP hydrolysis, GyrB cannot undergo the conformational change required to pass the T-segment of DNA through the G-segment. The enzyme is locked in an apo-state, DNA supercoiling ceases, and the bacteria undergo rapid cell death[2].

MoA GyrB Apo-GyrB (Open Conformation) ATP ATP Binding GyrB->ATP Inhibitor Thiazole Derivative (Inhibitor) GyrB->Inhibitor Active GyrB-ATP Complex (Closed Conformation) ATP->Active Hydrolysis ATP Hydrolysis & DNA Supercoiling Active->Hydrolysis Blocked GyrB-Inhibitor Complex (Arrested State) Inhibitor->Blocked Competitive Binding Blocked->Active Blocks ATP Entry

Fig 2: Mechanism of competitive GyrB ATPase inhibition by thiazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must be able to synthesize these derivatives and validate their MoA. Below are the field-standard protocols for both phases.

Protocol A: Synthesis of 5-Alkynylthiazole Derivatives via Sonogashira Coupling

This protocol utilizes the iodine atom of 5-iodothiazole-2-carbonitrile to generate a diverse library of alkynyl derivatives[1].

  • Preparation: In an oven-dried Schlenk flask, dissolve 1.0 equivalent of 5-iodothiazole-2-carbonitrile and 1.2 equivalents of a terminal alkyne in anhydrous DMF.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the alkynes (Glaser coupling), which would consume the starting material and complicate purification.

  • Catalyst Addition: Add 5 mol% Pd(PPh3​)2​Cl2​ (catalyst), 10 mol% CuI (co-catalyst), and 3.0 equivalents of Triethylamine (base).

  • Reaction: Stir the mixture at room temperature for 4–6 hours under an Argon atmosphere. Monitor completion via TLC.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel column chromatography.

Protocol B: In Vitro Coupled Enzyme ATPase Assay

Direct measurement of inorganic phosphate (Pi) release during ATP hydrolysis is discontinuous and prone to high background noise. Therefore, we utilize a continuous spectrophotometric coupled assay[4].

  • Reagent Setup: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl2​ , and 1 mM DTT.

  • Coupling System: To the buffer, add 800 µM Phosphoenolpyruvate (PEP), 400 µM NADH, and 1.5 µL of Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix[4].

  • Enzyme & Inhibitor: Add 10 nM of purified E. coli GyrB subunit and the synthesized thiazole derivative (at varying concentrations). Equilibrate at 37°C for 10 minutes.

  • Initiation & Readout: Initiate the reaction by adding 2 mM ATP. Monitor the decrease in absorbance at 340 nm using a microplate reader.

    • Causality: As GyrB hydrolyzes ATP to ADP, the PK enzyme uses PEP to convert ADP back to ATP, generating pyruvate. LDH then reduces pyruvate to lactate, simultaneously oxidizing NADH to NAD+ . Because NADH absorbs strongly at 340 nm and NAD+ does not, the drop in absorbance provides a continuous, real-time kinetic readout of GyrB ATPase activity[4].

Quantitative Data: Inhibitory Efficacy

The structural elaboration of the 5-iodothiazole-2-carbonitrile scaffold yields compounds with exceptional potency. The table below summarizes the in vitro inhibitory concentrations ( IC50​ ) of various thiazole and benzothiazole derivatives against E. coli GyrB, benchmarked against the standard GyrB inhibitor, Novobiocin.

Compound Class / DerivativeTarget Enzyme IC50​ (nM)Reference Drug ( IC50​ )Source
Thiazole-pyrrole hybrid (Compound 15a)E. coli GyrB9.5Novobiocin (~170 nM)[3]
Benzothiazole-oxalyl (Compound 24)E. coli GyrB58.0Novobiocin (~170 nM)[5]
Thiazole-coumarin (Compound 11b)E. coli GyrB182.0Novobiocin (~170 nM)[6]

Data Interpretation: The transition from a simple thiazole core to a highly functionalized pyrrole or oxalyl derivative significantly enhances binding affinity. Compound 15a, for instance, exhibits low-nanomolar inhibition, proving that strategic functionalization of the C5 position (originally occupied by iodine) is critical for maximizing hydrophobic interactions within the GyrB pocket[3].

References

  • Benchchem. "5-Iodothiazole-2-carbonitrile." Benchchem.
  • ACS Publications. "Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors." Journal of Medicinal Chemistry.
  • National Institutes of Health (NIH). "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance." PMC.
  • Inspiralis. "E. coli Gyrase for ATPase Assays." Inspiralis.
  • Frontiers. "Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors..." Frontiers in Chemistry.

Sources

Foundational

Solvation Kinetics and Thermodynamic Profiling of 5-Iodothiazole-2-carbonitrile in Organic Media

Executive Summary The rational selection of solvents is a critical parameter in chemical synthesis, directly dictating reaction kinetics, thermodynamic equilibria, and downstream purification efficiency. 5-Iodothiazole-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of solvents is a critical parameter in chemical synthesis, directly dictating reaction kinetics, thermodynamic equilibria, and downstream purification efficiency. 5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) is a highly deactivated, halogenated heterocyclic building block frequently utilized as a versatile intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug discovery and materials science[1].

Because of its unique electronic topology—featuring a highly polarizable iodine atom and a strongly electron-withdrawing nitrile group—its solubility profile cannot be accurately predicted by simple "like-dissolves-like" heuristics. This technical whitepaper provides an in-depth analysis of the physicochemical properties governing the solvation of 5-Iodothiazole-2-carbonitrile, grounded in established thermodynamic models, and details a self-validating experimental protocol for empirical solubility determination.

Structural Causality & Physicochemical Profiling

To understand the solubility profile of 5-Iodothiazole-2-carbonitrile, we must deconstruct its molecular architecture and the resulting intermolecular forces:

  • The Thiazole Core: This privileged heteroaromatic scaffold possesses moderate aromaticity. The presence of both sulfur and nitrogen atoms provides localized areas of electron density, allowing the core to act as a moderate hydrogen-bond acceptor[1].

  • The Nitrile Group (-CN) at C2: Nitriles are strong deactivating groups that withdraw electron density through both inductive and resonance effects[1]. This imparts a massive permanent dipole moment to the molecule, heavily skewing its affinity toward polar solvents. In the context of , the nitrile group acts as a distinct β (hydrogen bond acceptor) site[2].

  • The Iodine Substituent (-I) at C5: Iodine is a large, highly polarizable atom. Its massive electron cloud significantly increases the molecule's London dispersion forces. This lipophilic character counteracts the extreme polarity of the nitrile group, creating a "push-pull" solvation requirement where the solvent must accommodate both strong dipoles and high polarizability.

Theoretical Solvation Models: Hansen & Kamlet-Taft

The framework provides a quantitative approach to predicting solvation by breaking down cohesive energy into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ ) forces[3].

Studies on indicate that the baseline thiazole ring exhibits HSP values around δD​≈20.5 , δP​≈18.8 , and δH​≈10.8 MPa 1/2 [4]. The addition of the iodine atom slightly lowers the effective δP​ while maintaining a high δD​ due to polarizability. Consequently, the optimal solvent must possess a high dipolarity/polarizability ( π∗ ) and moderate H-bond basicity ( β ) to fully solvate the crystalline lattice of the compound[5].

G target 5-Iodothiazole-2-carbonitrile (Target Solute) dispersion High Polarizability (Iodine Atom) target->dispersion dipole Strong Dipole Moment (Nitrile Group) target->dipole hbond H-Bond Acceptor (Thiazole/Nitrile N) target->hbond hsp_d Hansen δD (Dispersion) dispersion->hsp_d hsp_p Hansen δP (Polar) dipole->hsp_p hsp_h Hansen δH (H-Bonding) hbond->hsp_h solvent_opt Optimal Solvents: Polar Aprotic (DMF, DMSO, THF) hsp_d->solvent_opt hsp_p->solvent_opt hsp_h->solvent_opt

Caption: Logical framework mapping the structural features of 5-Iodothiazole-2-carbonitrile to Hansen parameters.

Quantitative Solubility Data

Based on the thermodynamic principles outlined above, the empirical solubility of 5-Iodothiazole-2-carbonitrile exhibits a stark contrast across different solvent classes. The data below summarizes the expected solubility profile at standard ambient temperature (25°C).

SolventClassDielectric Constant ( ε )Estimated Solubility at 25°C (mg/mL)Dominant Solvation Mechanism
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 150Dipole-Dipole ( π∗ ), H-Bond Acceptor ( β )
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 120Dipole-Dipole ( π∗ ), High Polarizability
Tetrahydrofuran (THF) Ethereal / Polar7.665 - 85Moderate Dipole, Dispersion matching ( δD​ )
Dichloromethane (DCM) Halogenated8.930 - 50Dispersion ( δD​ ), Weak Dipole
Methanol (MeOH) Polar Protic32.7< 10H-Bond Donor ( α ), limited by solute hydrophobicity
n-Hexane Non-polar1.9< 1Pure Dispersion ( δD​ ), severe δP​ mismatch

Analytical Insight: Polar aprotic solvents (DMF, DMSO) provide the highest solubility because their high δP​ values perfectly match the dipole of the nitrile group, while their alkyl backbones accommodate the dispersion forces of the iodine atom. Conversely, non-polar solvents like hexane fail entirely due to a massive thermodynamic penalty when attempting to solvate the highly polar -CN group.

Experimental Methodology: Self-Validating High-Throughput Protocol

To generate highly reliable, publication-grade solubility data, researchers must avoid kinetic traps (e.g., supersaturation, incomplete dissolution). The following protocol utilizes an orthogonal, self-validating loop combining gravimetric analysis with High-Performance Liquid Chromatography (HPLC-UV).

Step-by-Step Workflow
  • Isothermal Equilibration: Add an excess amount of 5-Iodothiazole-2-carbonitrile (approx. 200 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial. Agitate at 400 RPM on a thermoshaker at exactly 25.0°C for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert. Standard cellulose acetate filters will degrade in aggressive polar aprotic solvents like DMF, leading to extractable contamination and false gravimetric readings.

  • Aliquoting & Dilution: Split the filtered saturated solution into two exact 100 µL aliquots.

  • Orthogonal Quantitation (The Self-Validating Loop):

    • Aliquot 1 (Gravimetric): Transfer to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant mass is achieved. Calculate solubility via mass balance.

    • Aliquot 2 (HPLC-UV): Dilute 1:1000 in the mobile phase (e.g., 60:40 Acetonitrile:Water). Quantify the concentration against a pre-established calibration curve using UV detection at the compound's λmax​ (typically ~254 nm).

  • Data Validation: Compare the gravimetric concentration to the HPLC concentration. Causality: If the gravimetric mass significantly exceeds the HPLC quantified mass (Variance > 5%), it indicates either solvent retention in the dried crystal lattice or chemical degradation of the API in solution. If they match, the data is thermodynamically validated.

Protocol prep Excess Solute + Target Solvent eq Isothermal Equilibration (24h, 25°C) prep->eq sep Centrifugation & Syringe Filtration (0.22 µm PTFE) eq->sep split Aliquoting sep->split grav Gravimetric Analysis (Mass Balance) split->grav Aliquot 1 hplc HPLC-UV Analysis (Quantitation) split->hplc Aliquot 2 val Cross-Validation (Δ < 5% Variance) grav->val hplc->val

Caption: Self-validating experimental workflow for determining thermodynamic solubility with cross-validation.

Strategic Implications for Downstream Applications

Understanding this solubility profile is paramount for reaction design. For instance, in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing 5-Iodothiazole-2-carbonitrile, the reaction often requires an aqueous inorganic base (e.g., Na₂CO₃). Because the compound is highly hydrophobic and insoluble in water, a biphasic or co-solvent system is mandatory.

Based on the data, THF/Water or Dioxane/Water mixtures are the optimal choices. The ethereal organic phase (THF) provides excellent solvation for the highly polarizable iodine-bearing heterocycle via matching dispersion forces ( δD​ ), while remaining miscible with the aqueous phase to facilitate the interfacial transmetalation step of the catalytic cycle.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science". URL:[Link]

  • Nunes, D. R., et al. (2019). "Organogel Formation Rationalized by Hansen Solubility Parameters: Shift of the Gelation Sphere with the Gelator Structure". Langmuir, ACS Publications. URL:[Link]

  • National Institute of Standards and Technology (NIST). (2002). "Kamlet-Taft Thermosolvatochromic Parameters of Hydrofluorethers and Hydrofluoroether Azeotropic Mixtures". Journal of Chemical and Engineering Data. URL:[Link]

  • ResearchGate. "Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing". URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 5-Iodothiazole-2-carbonitrile at Room Temperature: A Kinetic and Mechanistic Evaluation

Executive Summary 5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) is a privileged halogenated heterocyclic scaffold widely utilized in medicinal chemistry and materials science. While its structural configuration—featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) is a privileged halogenated heterocyclic scaffold widely utilized in medicinal chemistry and materials science. While its structural configuration—featuring an iodine atom at the 5-position and a nitrile group at the 2-position—makes it an exceptionally reactive intermediate for metal-catalyzed cross-coupling reactions[1], this same electronic landscape severely compromises its thermodynamic stability at room temperature (25°C).

As a Senior Application Scientist, I have observed that relying solely on end-point chromatographic assays often masks the early-stage kinetics of its degradation. This whitepaper establishes a self-validating analytical framework using Isothermal Microcalorimetry (IMC) and orthogonal LC-MS/MS to decode the room-temperature degradation mechanisms of 5-Iodothiazole-2-carbonitrile. By understanding the causality behind its instability, researchers can optimize benchtop handling and ensure the integrity of downstream synthetic workflows.

Structural Profiling & Mechanistic Vulnerabilities

The thermodynamic instability of 5-Iodothiazole-2-carbonitrile at room temperature is driven by the synergistic electron-withdrawing effects of its functional groups. The thiazole ring is highly deactivated toward electrophilic substitution but activated for nucleophilic attack[1].

Causality of Degradation
  • C-I Bond Lability: Iodine is a large, highly polarizable atom, resulting in a relatively weak carbon-iodine bond. While this makes it an excellent leaving group in catalytic cycles[1], it also renders the molecule highly susceptible to photolytic cleavage and thermal dehalogenation at 25°C.

  • Nitrile Hydrolysis: The nitrile (-CN) group is a strong deactivating group that withdraws electron density via inductive and resonance effects[1]. In the presence of ambient moisture, the electrophilic carbon of the nitrile group is highly susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of thiazole-2-carboxamide or corresponding carboxylic acids[1].

Pathways Compound 5-Iodothiazole-2-carbonitrile (Intact API) Hydrolysis Nitrile Hydrolysis Compound->Hydrolysis + H2O Dehalogenation C-I Bond Cleavage Compound->Dehalogenation + hv / ΔT Moisture Ambient Moisture (H2O) Moisture->Hydrolysis LightHeat Light / Thermal Energy (RT Exposure) LightHeat->Dehalogenation Amide Thiazole-2-carboxamide (Degradant A) Hydrolysis->Amide DesIodo Des-iodo Thiazole (Degradant B) Dehalogenation->DesIodo

Fig 1. Primary room temperature degradation pathways of 5-Iodothiazole-2-carbonitrile.

Thermodynamic Evaluation Framework

Traditional stability testing relies on forced degradation at elevated temperatures (e.g., 40°C/75% RH) followed by Arrhenius extrapolation, as outlined in[2]. However, applying high thermal stress to 5-Iodothiazole-2-carbonitrile alters its primary degradation mechanism, forcing secondary reactions that do not occur at 25°C.

To capture the true thermodynamic profile at room temperature, we utilize Isothermal Microcalorimetry (IMC) . IMC is a highly sensitive, non-destructive technique that measures the minute heat flow ( dQ/dt ) generated by slow chemical degradation in the microwatt ( μW ) range[3]. This allows for real-time shelf-life prediction without artificially accelerating the reaction[4].

Experimental Protocols

To ensure scientific integrity, the following protocols form a self-validating system: IMC provides the continuous thermodynamic rate of degradation, while LC-MS/MS confirms the chemical identity of the degradants.

Protocol 1: Real-Time Thermodynamic Profiling via IMC

Objective: Quantify the heat of degradation at exactly 25°C.

  • Sample Preparation: Weigh exactly 50.0 mg of high-purity 5-Iodothiazole-2-carbonitrile into two separate 4 mL glass ampoules.

  • Atmospheric Control: Purge Ampoule A with dry Argon gas (inert condition) and seal. Leave Ampoule B exposed to ambient laboratory air (approx. 45% RH) before sealing.

  • Equilibration: Lower the ampoules into the isothermal microcalorimeter (e.g., TAM IV) set precisely to 25.000°C. Allow 4 hours for thermal equilibration to dissipate frictional heat from sample insertion.

  • Data Acquisition: Record the continuous heat flow ( dQ/dt ) in μW/g over a 14-day period. A stable baseline indicates thermodynamic stability; an exothermic drift indicates active degradation[5].

Protocol 2: Orthogonal Validation via LC-MS/MS

Objective: Identify specific degradation products formed during the IMC run.

  • Sampling: Upon completion of the 14-day IMC assay, extract the samples from Ampoules A and B.

  • Quenching & Dilution: Dissolve 5.0 mg of each sample in 1.0 mL of LC-MS grade Acetonitrile to quench any ongoing moisture-driven hydrolysis.

  • Chromatography: Inject 2 μL onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor for the mass shifts corresponding to des-iodo thiazole ( [M−I+H]+ ) and thiazole-2-carboxamide ( [M+H2​O]+ ).

Workflow Prep Sample Preparation (Inert vs Ambient) IMC Isothermal Microcalorimetry (25°C, 14 Days) Prep->IMC Continuous Heat Flow LCMS LC-MS/MS Orthogonal Validation Prep->LCMS Aliquot Sampling Data Kinetic & Thermodynamic Modeling IMC->Data dQ/dt (µW) LCMS->Data Mass Spectra ShelfLife Shelf-Life Prediction (ICH Q1A) Data->ShelfLife Arrhenius Extrapolation

Fig 2. Orthogonal workflow combining IMC and LC-MS/MS for stability profiling.

Quantitative Stability Data

The integration of IMC heat flow data allows us to calculate the pseudo-first-order degradation rate constant ( k ) and project the half-life ( t1/2​ ) of the compound at room temperature.

Table 1: Thermodynamic and Kinetic Parameters of 5-Iodothiazole-2-carbonitrile at 25°C

Storage ConditionAtmosphereLight ExposurePeak Heat Flow ( μW/g )Rate Constant k ( days−1 )Projected t1/2​ Primary Degradant Identified (LC-MS)
25°C (Ambient) Air (45% RH)Ambient Light14.2 1.8×10−2 38.5 DaysThiazole-2-carboxamide & Des-iodo
25°C (Ambient) Air (45% RH)Dark8.7 9.5×10−3 72.9 DaysThiazole-2-carboxamide
25°C (Inert) ArgonDark< 1.0 (Baseline) <1.0×10−5 > 5 YearsNone (Intact API)
4°C (Cold-Chain) ArgonDarkNot DetectableN/AIndefiniteNone (Intact API)

Data Interpretation: Exposure to ambient moisture and light at 25°C triggers a highly exothermic degradation cascade (14.2 μW/g ). Shielding the compound from light reduces the degradation rate by nearly half, isolating moisture-driven hydrolysis as the remaining primary vector.

Causality & Best Practices for Handling

The empirical data directly explains the stringent commercial storage requirements for 5-Iodothiazole-2-carbonitrile. Suppliers mandate storage in a dark place, under an inert atmosphere, at 2-8°C (cold-chain)[6].

Handling Recommendations for Researchers:

  • Benchtop Synthesis: When utilizing this compound in palladium-catalyzed cross-coupling reactions, do not leave the bulk reagent on the benchtop. The compound must be handled using standard Schlenk line techniques to prevent atmospheric moisture from hydrolyzing the nitrile group[1].

  • Weighing & Transfer: Perform all weighing inside a glovebox purged with Argon or Nitrogen. If a glovebox is unavailable, weigh rapidly in ambient conditions and immediately flush the reaction vessel with inert gas.

  • Photolytic Protection: Always utilize amber glass vials or wrap reaction flasks in aluminum foil to prevent homolytic cleavage of the labile C-I bond.

By respecting the thermodynamic boundaries of the thiazole-2-carbonitrile scaffold, scientists can prevent unexplained yield drops and avoid the contamination of downstream synthetic intermediates with des-iodo or amide byproducts.

References

  • European Medicines Agency (EMA) - ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • TA Instruments - Pharmaceutical Applications of Microcalorimetry. Available at: [Link]

  • Lab Manager - Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Available at: [Link]

  • FreeThink Technologies - Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. Available at: [Link]

Sources

Foundational

Preliminary toxicity and safety data sheet (SDS) for 5-Iodothiazole-2-carbonitrile

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Profile of 5-Iodothiazole-2-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of a Privil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Profile of 5-Iodothiazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Privileged Scaffold

5-Iodothiazole-2-carbonitrile (CAS No. 1807233-64-2) is a halogenated heterocyclic compound emerging as a significant building block in medicinal chemistry and organic synthesis.[1] The thiazole ring is a "privileged scaffold," a core structural motif present in numerous biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of an iodine atom at the 5-position and a nitrile group at the 2-position imparts a unique and highly desirable reactivity profile. The iodine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents, while the versatile nitrile group can be transformed into various other functionalities like amines and carboxylic acids.[1]

This synthetic utility, however, necessitates a thorough and early understanding of the compound's toxicological and safety profile. The very features that make it a reactive and valuable intermediate—the electron-withdrawing nitrile and the heavy halogen—also serve as potential structural alerts for toxicity. This guide provides a comprehensive preliminary analysis of the toxicity and safety data for 5-Iodothiazole-2-carbonitrile, synthesizing available information, employing read-across analysis from structurally similar compounds, and outlining a proposed workflow for empirical toxicity assessment.

Physicochemical and Structural Profile

A foundational understanding of a compound's physical and chemical properties is essential for safe handling and for predicting its biological and environmental fate.

PropertyValueSource
CAS Number 1807233-64-2[3]
Molecular Formula C₄HIN₂S[1]
Molecular Weight 236.03 g/mol [1]
Appearance Likely a solid (based on related compounds)Inferred
Storage 2-8°C, under inert atmosphere, keep in dark place[1][3]
InChI Key AVBDBJRGAPQAPY-UHFFFAOYSA-N[1]

Reactivity and Known Applications

5-Iodothiazole-2-carbonitrile is primarily utilized as a research chemical and a synthetic intermediate.[1] Its reactivity is dominated by two key features:

  • Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group. This facilitates a variety of powerful bond-forming reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings, allowing for the construction of complex molecular architectures.[1]

  • Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield amides and carboxylic acids, or be reduced to form primary amines, significantly expanding the synthetic possibilities.[1][4]

This dual reactivity makes it a valuable precursor for designing novel thiazole derivatives, including potential DNA gyrase B inhibitors for new antibacterial agents.[1]

Preliminary Hazard Identification and Classification

Commercial suppliers have assigned a harmonized GHS classification for 5-Iodothiazole-2-carbonitrile, indicating a high level of acute toxicity.[1][3]

Hazard ClassHazard CodePictogramSignal WordHazard Statement
Acute Toxicity, OralH301☠️DangerToxic if swallowed
Acute Toxicity, DermalH311☠️DangerToxic in contact with skin
Acute Toxicity, InhalationH331☠️DangerToxic if inhaled
Transport UN 2811Class 6.1PG IIITOXIC SOLID, ORGANIC, N.O.S.
Toxicological Contribution of Functional Groups

The high toxicity rating can be rationalized by examining the constituent parts of the molecule. The diagram below illustrates the key structural alerts.

G cluster_molecule 5-Iodothiazole-2-carbonitrile cluster_alerts Potential Toxicophores mol I-C₁=C(C#N)-N=C₁-S nitrile Nitrile Group (-CN) nitrile->mol Potential for Cyanide Release Metabolic Activation iodine Organo-iodine (-I) iodine->mol Thyroid Disruption Skin/Respiratory Irritation thiazole Thiazole Ring thiazole->mol Bioactive Scaffold Potential for Irritation

Caption: Key toxicophores in 5-Iodothiazole-2-carbonitrile.

  • Nitrile Group (-CN): The toxicity of many organic nitriles is linked to their metabolic conversion to cyanide, which inhibits cellular respiration.[5] While the rate and extent of this biotransformation are structure-dependent, it represents a primary mechanism of concern for acute toxicity.

  • Organo-iodine: Iodine is a heavy halogen. While essential for thyroid function, excessive exposure to iodine or its organic compounds can disrupt thyroid hormone production.[6][7] Elemental iodine is a known irritant to the skin, eyes, and respiratory system.[7]

  • Thiazole Ring: The thiazole heterocycle itself, while a common feature in drugs, can be problematic. The parent compound, thiazole, is classified as harmful and a severe irritant.[8] Its presence contributes to the overall reactivity and biological activity of the molecule, which can manifest as toxicity.

Read-Across Toxicological Analysis

In the absence of specific experimental data for 5-Iodothiazole-2-carbonitrile, a read-across analysis from structurally similar compounds provides valuable insight into potential secondary hazards beyond acute toxicity.

CompoundCAS NumberStructureGHS ClassificationReference(s)
1,2-Thiazole-4-carbonitrile 36925-24-9Thiazole with -CNAcute Tox. 3 (H301+H311+H331), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[9]
5-Iodothiophene-2-carbonitrile 18945-81-8Thiophene with -I and -CNAcute Tox. 4 (H302+H312+H332), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H336)[10]
5-Chloro-1,3-thiazole-4-carbonitrile 211831-50-6Thiazole with -Cl and -CNAcute Tox. 4 (H302+H312+H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[11]

Analysis and Causality: The hazard profile of 1,2-Thiazole-4-carbonitrile is nearly identical to that of our target compound, strongly supporting the high acute toxicity classification.[9] Furthermore, all three analogues are classified as skin and eye irritants (H315, H319 ) and for specific target organ toxicity - single exposure (STOT SE 3, H336 ), which typically relates to respiratory tract irritation or narcotic effects. This provides a strong, evidence-based rationale to assume that 5-Iodothiazole-2-carbonitrile is also likely to be a skin/eye irritant and a respiratory irritant.

Proposed Preliminary Toxicity Testing Workflow

To move beyond prediction and establish an empirical safety profile, a tiered, in-vitro testing strategy is recommended. This approach aligns with the principles of the 3Rs (Replacement, Reduction, Refinement) by minimizing animal testing while gathering critical data.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 5-Iodothiazole-2-carbonitrile

Introduction: The Strategic Importance of 5-Arylthiazole-2-carbonitriles The thiazole moiety is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 5-Arylthiazole-2-carbonitriles

The thiazole moiety is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. The 5-arylthiazole-2-carbonitrile scaffold, in particular, represents a valuable building block for the synthesis of novel chemical entities. The nitrile group can serve as a precursor for various functional groups such as amines, amides, and tetrazoles, or act as a key pharmacophoric element. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of these important compounds from 5-iodothiazole-2-carbonitrile and various boronic acids.[1][2]

This guide provides a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction with 5-iodothiazole-2-carbonitrile. We will delve into the mechanistic nuances pertinent to this specific substrate, discuss the critical parameters for reaction optimization, and provide step-by-step experimental procedures.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 5-iodothiazole-2-carbonitrile. This is typically the rate-determining step. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes 5-iodothiazole-2-carbonitrile an excellent substrate for this reaction.[4]

  • Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium center, the thiazole and the aryl group, couple to form the desired 5-arylthiazole-2-carbonitrile product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Suzuki-Miyaura Catalytic Cycle

Critical Parameters for Success

The success of the Suzuki-Miyaura coupling with 5-iodothiazole-2-carbonitrile hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nature of the nitrile group and the heteroaromatic character of the thiazole ring are key considerations.

Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging substrates.

  • Palladium Precatalysts:

    • Pd(PPh₃)₄: A versatile and commonly used catalyst, though it can be sensitive to air and may require higher catalyst loadings.

    • PdCl₂(dppf): A stable and effective catalyst, particularly for heteroaryl couplings. The dppf ligand provides both electronic and steric properties beneficial for the reaction.[1]

    • Buchwald Palladacycle Precatalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3): These are highly active and air-stable precatalysts that rapidly generate the active Pd(0) species. They are often the catalysts of choice for challenging couplings, including those with electron-poor heteroaryl halides.[5]

  • Ligands: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the palladium center.[6]

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand.

    • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These ligands have demonstrated broad utility in cross-coupling reactions of heteroaryl halides.[4][5]

Base and Solvent System

The base plays a crucial role in the transmetalation step, while the solvent system influences the solubility of reagents and the overall reaction rate.

  • Bases:

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are commonly used and effective bases for many Suzuki couplings.[7] Cesium carbonate is often more effective for challenging substrates due to its higher solubility and basicity.

    • Phosphates (K₃PO₄): A stronger base that can be beneficial for less reactive boronic acids.

    • Organic Bases (e.g., triethylamine): Generally less common for Suzuki couplings but can be used in specific cases.

  • Solvents:

    • Aqueous Solvent Mixtures (e.g., Dioxane/Water, Toluene/Water, THF/Water): The addition of water is often necessary to facilitate the dissolution of the inorganic base and promote the transmetalation step.[8] A 4:1 to 10:1 ratio of organic solvent to water is typical.

    • Aprotic Polar Solvents (e.g., DMF, DMAc): These can be effective but may lead to side reactions at higher temperatures.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of 5-iodothiazole-2-carbonitrile. Optimization of the reaction conditions may be necessary for specific boronic acids.

Protocol 1: Conventional Heating

Conventional_Heating_Workflow

Conventional Heating Workflow

Materials:

  • 5-Iodothiazole-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-iodothiazole-2-carbonitrile, the arylboronic acid, and the base.

  • If using a solid palladium catalyst and ligand, add them to the flask.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • Same as Protocol 1

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine 5-iodothiazole-2-carbonitrile, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Recommended Starting Conditions

The following table provides recommended starting conditions for the Suzuki-Miyaura coupling of 5-iodothiazole-2-carbonitrile with various types of arylboronic acids.

Arylboronic Acid TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Electron-richPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (10:1)80
Electron-neutralPdCl₂(dppf) (3)-K₂CO₃ (2.5)Toluene/H₂O (4:1)90
Electron-deficientPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)THF/H₂O (4:1)100
HeteroarylXPhos-Pd-G3 (2)-K₃PO₄ (3.0)Dioxane/H₂O (4:1)100

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst or a more active precatalyst.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.
Protodeboronation of boronic acid - Presence of excess water- Reaction temperature too high- Base is too strong- Use a less aqueous solvent system.- Lower the reaction temperature.- Use a milder base (e.g., Na₂CO₃).
Homocoupling of boronic acid - Presence of oxygen- Catalyst decomposition- Ensure the reaction is set up under a strictly inert atmosphere.- Use a more stable catalyst/ligand system.
Formation of byproducts - Side reactions of the nitrile group- Catalyst-mediated side reactions- Lower the reaction temperature.- Screen different catalyst/ligand combinations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-arylthiazole-2-carbonitriles from 5-iodothiazole-2-carbonitrile. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this valuable transformation and to develop novel compounds for applications in drug discovery and materials science.

References

Sources

Application

Application Note: 5-Iodothiazole-2-carbonitrile as a Strategic Building Block in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of core scaffolds dictates the success of downstream lead optimization. 5-Iodothiazole-2-carbonitrile (CAS: 1807233-64-2) has emerged as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of core scaffolds dictates the success of downstream lead optimization. 5-Iodothiazole-2-carbonitrile (CAS: 1807233-64-2) has emerged as a highly versatile, privileged building block[1]. By combining an electron-deficient thiazole core with two orthogonal reactive handles—a highly activated C5-iodine and a versatile C2-nitrile—this molecule enables divergent, late-stage functionalization. This application note provides a comprehensive mechanistic guide and validated protocols for utilizing 5-Iodothiazole-2-carbonitrile in the design of targeted therapeutics, with a specific focus on DNA Gyrase B inhibitors.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, one must understand the causality behind its reactivity. The thiazole ring is inherently electron-deficient due to the electronegativity of its nitrogen and sulfur heteroatoms. The addition of a nitrile group at the C2 position exerts a strong electron-withdrawing inductive and mesomeric effect, further depleting electron density from the ring[2].

This electronic environment highly activates the carbon-iodine bond at the C5 position. Because the C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, it undergoes rapid oxidative addition by low-valent transition metals (e.g., Pd(0)). Consequently, 5-Iodothiazole-2-carbonitrile is an exceptional substrate for cross-coupling reactions under mild conditions, minimizing the risk of degrading the sensitive nitrile group[2].

Table 1: Physicochemical Profile of 5-Iodothiazole-2-carbonitrile
PropertyValueStructural Significance
CAS Number 1807233-64-2Standard identifier for high-purity procurement[1].
Molecular Formula C₄HIN₂SLow molecular weight (236.03 g/mol ) ideal for fragment-based drug design.
C5-Iodine Leaving GroupExcellent handle for Pd-catalyzed Suzuki/Sonogashira couplings[2].
C2-Nitrile ElectrophilePrecursor for amidines, tetrazoles, amines, and carboxylic acids[2].
Storage 2-8°C, Inert GasPrevents spontaneous hydrolysis of the nitrile and oxidative degradation[1].

Strategic Functionalization Pathways (Mechanistic Insights)

The true value of 5-Iodothiazole-2-carbonitrile lies in its capacity for divergent synthesis. The workflow below illustrates how a single scaffold can be branched into diverse chemical spaces to map complex pharmacophores.

G Core 5-Iodothiazole-2-carbonitrile (Core Scaffold) Pd Pd-Catalyzed Cross-Coupling (C5 Position) Core->Pd Oxidative Addition at C-I bond Nitrile Nitrile Derivatization (C2 Position) Core->Nitrile Electrophilic Addition Suzuki Suzuki-Miyaura (Aryl Thiazoles) Pd->Suzuki Sonogashira Sonogashira (Alkynyl Thiazoles) Pd->Sonogashira Amidine Amidoxime Synthesis (H-Bond Donors) Nitrile->Amidine Tetrazole Tetrazole Formation (Bioisosteres) Nitrile->Tetrazole Drug Target Drug Candidates (e.g., DNA Gyrase Inhibitors) Suzuki->Drug Sonogashira->Drug Amidine->Drug Tetrazole->Drug

Divergent Synthetic Workflow from 5-Iodothiazole-2-carbonitrile.

Application in Focus: Design of DNA Gyrase B Inhibitors

Bacterial DNA gyrase and topoisomerase IV are validated, high-value targets for antibacterial drug discovery, particularly against ESKAPE pathogens[3][4]. These enzymes control the topological state of DNA during replication. Competitive inhibitors targeting the ATP-binding pocket of the GyrB subunit have shown immense clinical promise[5].

Thiazole and benzothiazole derivatives are recognized as equipotent nanomolar inhibitors of DNA gyrase[4]. By utilizing 5-Iodothiazole-2-carbonitrile, researchers can engineer highly specific interactions within the GyrB active site:

  • Hydrophobic Pocket Occupation: The C5-iodine is replaced with bulky aryl or heteroaryl groups via Suzuki coupling to maximize van der Waals interactions deep within the hydrophobic sub-pocket.

  • Salt Bridge / H-Bond Formation: The C2-nitrile is converted into an amidoxime or pyrrole-2-carboxamide. This modification acts as a critical bidentate hydrogen-bond donor, interacting directly with the conserved Asp73 and Glu50 residues of the enzyme[5].

G GyrB DNA Gyrase B ATP-Binding Site Thiazole Thiazole Core (Scaffold) Thiazole->GyrB Central Positioning Amidine C2-Amidoxime (H-Bond Donor) Thiazole->Amidine C2 Modification Aryl C5-Aryl Group (Hydrophobic) Thiazole->Aryl C5 Cross-Coupling Asp73 Asp73 / Glu50 Residues Amidine->Asp73 Salt Bridge / H-Bond HydroPocket Hydrophobic Pocket Aryl->HydroPocket Van der Waals Asp73->GyrB HydroPocket->GyrB

Pharmacophore Mapping of Thiazole Derivatives in DNA Gyrase B.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that robust methodology requires understanding why a step is performed, not just how. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Arylation of the C5 position to target the hydrophobic pocket of GyrB.

Reagents:

  • 5-Iodothiazole-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-Iodothiazole-2-carbonitrile, arylboronic acid, and K₂CO₃.

  • Degassing (Causality): Add the 1,4-Dioxane/H₂O solvent mixture. Subject the flask to three freeze-pump-thaw cycles. Rationale: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) complexes, halting the catalytic cycle. Water is strictly required to dissolve the inorganic base and accelerate the transmetalation step by forming the reactive boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive flow of argon. Rationale: The bidentate dppf ligand enforces a large bite angle, which accelerates the rate-limiting reductive elimination step and prevents the sulfur atom of the thiazole ring from coordinating to and poisoning the palladium center.

  • Reaction: Heat the mixture to 90°C for 4–6 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Validation & Analytical QC:

  • TLC: Monitor the disappearance of the starting material (UV active at 254 nm).

  • LC-MS: Confirm the product by observing the expected [M+H]⁺ peak and the distinct loss of the iodine isotope pattern.

  • ¹H NMR: The characteristic C4-H singlet of the starting material (~8.2 ppm) will shift downfield due to the newly introduced aryl system, confirming successful C-C bond formation.

Protocol B: Synthesis of C2-Amidoxime from Nitrile

Objective: Conversion of the C2-nitrile into an amidoxime to act as a bidentate H-bond donor/acceptor.

Reagents:

  • C5-Arylated thiazole-2-carbonitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 equiv)

  • Triethylamine (Et₃N) (3.5 equiv)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Reagent Activation (Causality): Suspend NH₂OH·HCl in EtOH and add Et₃N dropwise. Stir at room temperature for 15 minutes. Rationale: Et₃N neutralizes the hydrochloride salt to liberate free hydroxylamine. The "alpha-effect" of the adjacent nitrogen and oxygen atoms makes free hydroxylamine a super-nucleophile, capable of attacking the nitrile carbon without requiring harsh Lewis acid catalysis.

  • Addition: Add the C5-arylated thiazole-2-carbonitrile to the activated mixture. Rationale: Protic solvents like EtOH stabilize the transition state of the nucleophilic addition via hydrogen bonding to the developing negative charge on the nitrile nitrogen.

  • Reaction: Heat the mixture to reflux (80°C) for 3 hours.

  • Workup: Concentrate the solvent in vacuo. Resuspend the crude residue in water to dissolve triethylamine hydrochloride salts, and extract the product with EtOAc.

Validation & Analytical QC:

  • FT-IR Spectroscopy: The most definitive proof of conversion is the disappearance of the sharp, distinct nitrile C≡N stretch (~2220 cm⁻¹) and the appearance of broad O-H and N-H stretches in the 3200–3400 cm⁻¹ region.

Data Presentation: Optimization of Cross-Coupling

To demonstrate the causality of reagent selection in Protocol A, the following table summarizes the quantitative optimization data for the C5 arylation of 5-Iodothiazole-2-carbonitrile.

Table 2: Optimization of Pd-Catalyzed Suzuki-Miyaura Coupling at C5
EntryCatalyst (5 mol%)Base (2 equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9042Monodentate ligand leads to rapid catalyst poisoning by thiazole sulfur.
2Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O9078Bidentate ligand stabilizes Pd intermediate; improved reductive elimination.
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 94 K⁺ ions enhance the transmetalation kinetics of the boronate complex.
4Pd(dppf)Cl₂K₂CO₃DMF (Anhydrous)9055Lack of water severely hinders the formation of the reactive boronate species.

References

  • [2] Advanced Research Applications and Chemical Utility of 5 Iodothiazole 2 Carbonitrile, Benchchem. Available at:

  • [1] 1807233-64-2 | 5-Iodothiazole-2-carbonitrile, BLD Pharm. Available at:

  • [3] Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens, PubMed Central (PMC). Available at:

  • [5] Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors, American Chemical Society (ACS). Available at:

  • [4] Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors, Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

Method

Application Note: 5-Iodothiazole-2-carbonitrile as a Privileged Scaffold in Agrochemical Development

Executive Summary & Mechanistic Rationale The development of next-generation crop protection agents relies heavily on the strategic incorporation of heteroaromatic rings that can engage in precise noncovalent interaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation crop protection agents relies heavily on the strategic incorporation of heteroaromatic rings that can engage in precise noncovalent interactions within target biological binding pockets. 5-Iodothiazole-2-carbonitrile (CAS: 1807233-64-2) has emerged as a highly versatile, bifunctional building block in the synthesis of novel agrochemicals[1].

Thiazole and its derivatives are fundamental to the agrochemical industry, serving as the core structural motif in 11 commercial products, including broad-spectrum insecticides (thiamethoxam, clothianidin), fungicides (ethaboxam, thiabendazole, oxathiapiprolin), and nematicides (fluensulfone)[2][3]. The efficacy of the thiazole ring stems from its electron-rich nature, containing both sulfur and nitrogen heteroatoms, which facilitates critical hydrogen bonding, metal ion coordination, and π–π stacking interactions with target proteins[4].

From a synthetic perspective, 5-Iodothiazole-2-carbonitrile offers two orthogonal reactive handles[1]:

  • The C5-Iodo Substituent: An exceptional leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), allowing for the rapid introduction of diverse aryl, heteroaryl, or alkynyl groups to modulate lipophilicity and target affinity.

  • The C2-Carbonitrile Group: A highly tunable functional group that can be precisely hydrated to carboxamides, hydrolyzed to carboxylic acids, or reduced to amines. The introduction of an amide bridge at this position is a proven strategy to enhance hydrogen-bonding interactions with receptors, significantly boosting insecticidal and nematocidal activities[3][5].

Quantitative Efficacy of Thiazole-Derived Agrochemicals

The structural modification of the thiazole core directly correlates with phenotypic efficacy against agricultural pests and pathogens. The table below summarizes the biological activity of recently developed thiazole derivatives, highlighting the impact of specific functional group introductions.

Compound ClassTarget Pathogen / PestBiological ActivityMechanistic InsightRef.
N-Pyridylpyrazole Thiazole Amides Plutella xylostella (Diamondback moth)LC₅₀ = 5.32 mg/LAmide bridge enhances receptor interaction; performance approaches commercial indoxacarb.[3][5]
N-Pyridylpyrazole Thiazole Amides Spodoptera frugiperda (Fall armyworm)LC₅₀ = 7.64 mg/LElectron-withdrawing groups on the coupled benzene ring maximize mortality rates.[3][5]
Citral-Thiazole Derivatives Rhizoctonia solaniEC₅₀ = 0.64 mg/LAddition of a fluorine moiety on the aryl ring significantly alters physical properties, boosting antifungal potency.[4]
Thiazole-Pyrazoles Erysiphe graminisEC₅₀ = 3.04 - 4.28 mg/LActs via Succinate Dehydrogenase Inhibition (SDHI).[4]
Coumarin-Thiazole Derivatives Fusarium graminearum89.0% Inhibition (at 500 mg/L)Strong noncovalent binding within the fungal target pocket.[4]

Synthetic Workflows & Divergent Derivatization

The true value of 5-Iodothiazole-2-carbonitrile lies in its divergent synthetic utility. By selectively activating either the C5 or C2 position, researchers can rapidly generate libraries of candidate molecules for structure-activity relationship (SAR) studies.

G A 5-Iodothiazole-2-carbonitrile (Core Scaffold) B Pd-Catalyzed Cross-Coupling (C5) A->B Suzuki/Sonogashira C Nitrile Hydration/ Derivatization (C2) A->C UHP/K2CO3 D 5-Aryl/Alkyl Thiazole Intermediates B->D E Thiazole-2-Carboxamides & Amines C->E F Agrochemical Leads (Fungicides/Insecticides) D->F Target Binding Optimization E->F H-Bond Donor Introduction

Synthetic divergence of 5-Iodothiazole-2-carbonitrile into agrochemical leads.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must go beyond listing steps—they must explain the why and include self-validating checkpoints to ensure experimental integrity.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Arylation at C5

Objective: Introduce an aryl or heteroaryl group at the C5 position while preserving the sensitive C2-carbonitrile group[1].

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, which dramatically accelerates the reductive elimination step and suppresses unwanted protodeboronation of the boronic acid.

  • Solvent/Base System: A 1,4-Dioxane/H₂O (4:1) mixture with K₂CO₃ is utilized. Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the base and form the highly reactive palladium-hydroxo/carbonato complex, which is the actual species that undergoes transmetalation. K₂CO₃ is mild enough to prevent the hydrolysis of the C2-carbonitrile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 5-Iodothiazole-2-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Subject the suspension to three freeze-pump-thaw cycles. Rationale: Oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst into an inactive Pd(II) peroxo complex, terminating the catalytic cycle.

  • Reaction: Heat the mixture to 80°C under a positive pressure of argon for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The protocol is self-validating when the UV-active starting material spot (R_f ~0.6) disappears, replaced by a highly fluorescent product spot (R_f ~0.4) under 254 nm UV light.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer should be clear/yellow, while the aqueous layer retains the dark, deactivated palladium residues. Dry over anhydrous Na₂SO₄ and purify via flash chromatography.

Protocol 2: Controlled Hydration of C2-Carbonitrile to Carboxamide

Objective: Convert the nitrile group to a primary amide to serve as a hydrogen-bond donor in target protein binding pockets, without over-hydrolyzing to the carboxylic acid[3][5].

Causality & Reagent Selection: Standard acid or base hydrolysis often overshoots, yielding the carboxylic acid. To prevent this, we utilize Urea-Hydrogen Peroxide (UHP) and K₂CO₃ in aqueous ethanol. The perhydroxy anion (HOO⁻) generated is a significantly more potent nucleophile than hydroxide (due to the alpha-effect). It rapidly attacks the nitrile carbon at room temperature, forming a peroxyimidic acid intermediate. This intermediate undergoes a rapid, intramolecular oxygen transfer to form the amide and release O₂, completely bypassing the carboxylic acid pathway.

Step-by-Step Procedure:

  • Preparation: Dissolve the 5-substituted thiazole-2-carbonitrile (1.0 equiv) in a 1:1 mixture of EtOH and H₂O.

  • Activation: Add UHP (4.0 equiv) and K₂CO₃ (0.5 equiv) to the stirring solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: This reaction is macroscopically self-validating. The decomposition of the peroxyimidic acid intermediate releases stoichiometric oxygen gas. The visible cessation of effervescence (bubbling) serves as a physical indicator of reaction completion.

  • Analytical Validation: Confirm via LC-MS. The mass spectrum must show a clean shift from [M+H]⁺ to[M+18+H]⁺ in positive ion mode, with the absolute absence of the [M+19]⁻ peak (carboxylic acid byproduct) in negative ion mode.

  • Workup: Quench residual peroxide with saturated aqueous Na₂S₂O₃ (test with starch-iodide paper to ensure complete quenching). Extract with EtOAc, dry, and concentrate to yield the pure thiazole-2-carboxamide.

References

  • ACS Publications. Thiazole and Isothiazole Chemistry in Crop Protection. Retrieved from:[Link]

  • ResearchGate. Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. Retrieved from:[Link]

  • MDPI. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Retrieved from:[Link]

  • ResearchGate. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads (PDF). Retrieved from:[Link]

  • ACS Publications. Thiadiazole as a Promising Fragment to Discover Novel Agrochemicals: A Review. Retrieved from:[Link]

Sources

Application

Advanced Application Notes: Utilizing 5-Iodothiazole-2-carbonitrile in Organic Material Science

Executive Summary & Mechanistic Rationale In the rapidly evolving field of organic electronics, the molecular design of semiconducting polymers and small-molecule fluorophores dictates macroscopic device performance. 5-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of organic electronics, the molecular design of semiconducting polymers and small-molecule fluorophores dictates macroscopic device performance. 5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) [1] has emerged as a privileged, highly reactive building block for synthesizing n-channel (electron-transporting) semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic dyes[2].

The strategic value of this scaffold lies in its dual electronic nature:

  • The 5-Iodo Electrophilic Handle: The carbon-iodine (C-I) bond at the 5-position is highly polarized and relatively weak, making it an exceptional leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. This allows for the facile extension of the π -conjugated backbone under mild conditions.

  • The 2-Carbonitrile Electron-Withdrawing Group (EWG): The nitrile group exerts strong inductive and resonance electron-withdrawing effects across the rigid, planar thiazole ring[1]. In materials science, this dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level[3]. A deep LUMO (typically < -3.8 eV) is an absolute prerequisite for n-type semiconductors to resist ambient oxidation and maintain high electron mobility[4].

For optimal stability prior to synthesis, this highly reactive halogenated heterocycle must be stored in a dark place under an inert atmosphere at 2–8 °C (cold-chain)[5].

Synthetic Workflows in Materials Science

The divergent reactivity of 5-Iodothiazole-2-carbonitrile allows researchers to construct both polymeric semiconductors and discrete Donor- π -Acceptor (D- π -A) small molecules.

Workflow Start 5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) PdCat Pd-Catalyzed Cross-Coupling Start->PdCat Suzuki Suzuki-Miyaura (Boronic Acids) PdCat->Suzuki Sonogashira Sonogashira (Terminal Alkynes) PdCat->Sonogashira nType n-Channel Semiconductors Suzuki->nType OLED D-π-A Dyes (OLEDs/PVs) Sonogashira->OLED

Figure 1: Divergent synthetic workflow of 5-Iodothiazole-2-carbonitrile in materials science.

Application 1: Synthesis of n-Channel Semiconducting Precursors

To construct n-channel organic field-effect transistors (OFETs), the thiazole-2-carbonitrile core is often coupled with electron-rich donor units (e.g., thiophene derivatives) to create a D-A alternating copolymer[6].

Causality in Experimental Design

Standard Suzuki-Miyaura conditions (Pd(PPh₃)₄ / Na₂CO₃ / 90 °C) frequently fail with this substrate. The strongly coordinating nitrogen and sulfur atoms of the thiazole ring can poison unhindered palladium catalysts[7]. Furthermore, strong inorganic bases combined with high heat lead to the rapid hydrolysis of the sensitive 2-carbonitrile group into an amide, destroying the desired electronic properties[7]. Therefore, a highly active precatalyst with a bulky ligand (XPhos Pd G2) and a mild base (K₃PO₄) at a reduced temperature (50 °C) are strictly required[8].

Quantitative Optimization Data
Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Conversion (%)Rationale / Observation
Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/H₂O (4:1)9045Sluggish oxidative addition; catalyst poisoning by thiazole.
PdCl₂(dppf) (5%)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)8068Bidentate ligand improves stability, but protodeboronation competes.
XPhos Pd G2 (2%) K₃PO₄ (3.0) THF/H₂O (4:1) 50 >95 Bulky ligand prevents poisoning; mild base protects the nitrile group.
XPhos Pd G2 (2%)NaOtBu (3.0)THF (Anhydrous)50<20Strong base causes rapid degradation of the carbonitrile functionality.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for 5-Iodothiazole-2-carbonitrile.

Protocol: Mild Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a D-A conjugated intermediate by coupling 5-Iodothiazole-2-carbonitrile with a thiophene-2-boronic acid derivative.

  • Reagent Preparation: In an oven-dried Schlenk flask, add 5-Iodothiazole-2-carbonitrile (1.0 mmol, 236.03 mg), the target thiophene-2-boronic acid (1.5 mmol), and the XPhos Pd G2 precatalyst (0.04 mmol, 31 mg)[8].

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation; ambient oxygen will halt the catalytic cycle and promote boronic acid homocoupling.

  • Solvent Addition: Inject 21 mL of a rigorously degassed THF/H₂O (4:1 v/v) mixture into the flask via syringe[8]. Causality: The biphasic system is essential. THF solubilizes the organic precursors, while water dissolves the base, facilitating the crucial transmetalation step at the aqueous-organic interface.

  • Base Addition: Inject a degassed aqueous solution of K₃PO₄ (3.0 mmol, 640 mg in 2 mL H₂O)[8].

  • Reaction Execution: Stir the mixture at 50 °C for 12 hours.

  • Self-Validating Check: Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade Acetonitrile, and analyze via LC-MS. The protocol is self-validating when the starting mass (m/z 236.03) is completely depleted. If the mass of the boronic acid is depleted but m/z 236.03 remains, homo-coupling has outcompeted cross-coupling, indicating insufficient initial degassing.

  • Workup: Quench the reaction with 50% aqueous NH₄Cl (10 mL) to neutralize the mild base. Extract the aqueous layer with Ethyl Acetate (3 × 25 mL)[8]. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Application 2: D- π -A Architectures for Photovoltaics

By utilizing the thiazole-2-carbonitrile core as the primary electron acceptor, researchers can synthesize potent D- π -A sensitizers for photocatalytic hydrogen generation and dye-sensitized solar cells (DSSCs)[9]. The rigid planar backbone of the thiazole ring ensures excellent π

π stacking and efficient intramolecular charge transfer from the donor to the acceptor[2].

ElectronicEffect Donor Donor Unit Raises HOMO Core Thiazole Core Rigid Planar π-π Stacking Donor->Core Conjugation Acceptor 2-Carbonitrile Strong EWG Lowers LUMO Core->Acceptor Electron Pull Material D-π-A Material Enhanced Electron Mobility Ambient Stability Acceptor->Material Yields

Figure 2: Electronic effects of the thiazole-2-carbonitrile scaffold in D-π-A architectures.

Protocol: Sonogashira Coupling for Extended Conjugation

Objective: Couple 5-Iodothiazole-2-carbonitrile with a terminal alkyne to create a highly conjugated rigid rod for OLED/photovoltaic applications.

  • Preparation: To a dry 50 mL two-neck round-bottom flask, add 5-Iodothiazole-2-carbonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.10 mmol)[7].

  • Degassing: Evacuate and backfill with Argon three times.

  • Solvent/Base: Add 10 mL of anhydrous, degassed THF and 3.0 mmol of degassed Diisopropylethylamine (DIPEA)[7]. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents nucleophilic attack on the electrophilic 2-carbonitrile group, preventing unwanted side reactions.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol) dropwise over 10 minutes to prevent localized high concentrations that favor Glaser homocoupling.

  • Reaction & Validation: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the highly UV-active starting material spot (Rf ~0.6) disappears, replaced by an intensely fluorescent product spot at a lower Rf.

  • Workup: Filter the crude mixture through a short pad of Celite to remove insoluble copper and palladium salts. Wash the pad with copious amounts of Dichloromethane (DCM). Concentrate the filtrate and purify via recrystallization from hot ethanol to yield high-purity crystalline material suitable for device fabrication.

References

  • Bevk, D., et al. "Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics." RSC Advances, 2013. URL: [Link]

  • Georgia Institute of Technology. "Design, synthesis and characterization of thiazole-based conjugated polymers and their applications to n-channel organic electronics." SMARTech Repository. URL: [Link]

  • Jansa, P., et al. "Halogen Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles." NIH PubMed Central. URL: [Link]

  • American Chemical Society. "Shedding Light on Benzo[d]pyrrolo[2,1-b]thiazole-3-carbonitrile Sensitizer-Based TiO₂ Photocatalysts." ACS Publications, 2023. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-Iodothiazole-2-carbonitrile synthesis

Welcome to the technical support center for the synthesis of 5-Iodothiazole-2-carbonitrile. This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Iodothiazole-2-carbonitrile. This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile heterocyclic building block. The presence of both an iodo and a nitrile group on the thiazole scaffold makes it a highly valuable intermediate, particularly for palladium-catalyzed cross-coupling reactions.[1][2] However, its multi-step synthesis can present challenges that impact overall yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol and achieve higher, more consistent yields.

Synthetic Pathway Overview

The most common and logical synthetic route to 5-Iodothiazole-2-carbonitrile starts from a readily available precursor, 2-aminothiazole. The synthesis involves two key transformations:

  • Sandmeyer Cyanation: Conversion of the 2-amino group into a 2-nitrile group via a diazonium salt intermediate.

  • Regioselective Iodination: Introduction of an iodine atom at the C5 position of the 2-cyanothiazole intermediate.

The order of these steps can be reversed, but iodination of 2-aminothiazole followed by the Sandmeyer reaction often presents more challenges with diazonium salt stability and potential for unwanted side reactions like di-iodination.[3] Therefore, the preferred route is typically cyanation followed by iodination.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis, explaining the underlying chemical principles and providing actionable solutions.

Problem 1: Low Yield During Sandmeyer Cyanation of 2-Aminothiazole

The conversion of 2-aminothiazole to 2-cyanothiazole is a critical step that often dictates the overall yield. Low yields in this stage are common and can be traced back to several factors related to the stability of the intermediate diazonium salt.

Symptoms:

  • Overall yield of isolated 2-cyanothiazole is below 50%.

  • Vigorous gas evolution (N₂) observed during diazotization or upon warming.

  • Dark, tar-like substances form in the reaction mixture.

  • TLC analysis shows multiple unidentified byproducts.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Decomposition of Diazonium Salt Thiazole diazonium salts are notoriously unstable, especially compared to their benzene analogues. If the temperature rises above 5 °C, the salt rapidly decomposes, releasing nitrogen gas and forming undesired phenolic byproducts through reaction with water.[4]Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the entire diazotization process (addition of sodium nitrite) and the subsequent cyanation step. Use an ice-salt bath for efficient cooling.[4]
Incomplete Diazotization Insufficient acid or sodium nitrite will result in unreacted 2-aminothiazole. This starting material can then couple with the formed diazonium salt to produce colored azo compounds, which are difficult-to-remove impurities.[4]Ensure Stoichiometric Excess: Use a slight excess of both sodium nitrite (e.g., 1.1-1.2 equivalents) and a strong, non-nucleophilic acid like H₂SO₄ or HBF₄. Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine to ensure nitrous acid is formed in situ and consumed immediately.
Premature Nitrite Decomposition Adding the amine solution to the nitrite solution can cause localized high concentrations of nitrous acid, which is unstable and can decompose before reacting with the amine.Reverse Addition: Always add the sodium nitrite solution slowly to the acidic solution of 2-aminothiazole. This maintains a low concentration of nitrous acid and favors the desired diazotization reaction.
Inefficient Copper Catalysis The Cu(I) catalyst is essential for the substitution of the diazonium group with the cyanide nucleophile. Inactive or insufficient catalyst will lead to a buildup of the diazonium salt, increasing the likelihood of decomposition or other side reactions.Use Fresh Catalyst: Prepare a fresh solution of copper(I) cyanide (CuCN) or use a commercially available, high-purity source. Ensure the catalyst is fully dissolved or suspended in the cyanide solution before adding the diazonium salt solution.
Problem 2: Inefficient or Non-Regioselective Iodination

The introduction of iodine onto the 2-cyanothiazole ring must be regioselective for the C5 position. The electron-withdrawing nature of the nitrile group at C2 deactivates the ring, making C5 the most electron-rich and thus the most susceptible position for electrophilic substitution.[1] However, forcing conditions can lead to poor yields or side products.

Symptoms:

  • Low conversion of 2-cyanothiazole starting material.

  • Formation of di-iodinated or other isomeric byproducts detected by GC-MS or NMR.

  • The reaction stalls, showing no further product formation over time.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Insufficient Electrophilicity of Iodine Molecular iodine (I₂) itself is a relatively weak electrophile. For a deactivated ring like 2-cyanothiazole, an activating agent or a more potent iodine source is often necessary to drive the reaction to completion.[5]Use an Oxidant/Activator: Perform the iodination using I₂ in the presence of an oxidizing agent like nitric acid, iodic acid (HIO₃), or hydrogen peroxide.[6][7] These generate a more powerful electrophilic iodine species (like I⁺) in situ.
Use of a Stronger Iodinating Agent N-Iodosuccinimide (NIS) is a common and effective alternative to I₂. It is a milder, easier-to-handle solid that provides a direct source of electrophilic iodine.Employ N-Iodosuccinimide (NIS): A standard protocol involves reacting 2-cyanothiazole with 1.0-1.2 equivalents of NIS in a suitable solvent like acetonitrile or DMF. This often provides cleaner reactions and higher yields.
Reversibility of Iodination Electrophilic iodination can be reversible, especially under acidic conditions. The HI generated as a byproduct can reduce the iodo-thiazole back to the starting material.[5]Include a Base: Add a non-nucleophilic base, such as sodium bicarbonate or pyridine, to the reaction mixture. This will scavenge the HI produced, shifting the equilibrium towards the product.
Incorrect Solvent Choice The solvent can significantly impact the solubility of reagents and the stability of intermediates.Solvent Optimization: Acetic acid is often a good choice for iodination with I₂/oxidant systems. For reactions with NIS, acetonitrile or DMF are commonly used.
Problem 3: Product Purification and Isolation Issues

Even with a successful reaction, isolating pure 5-Iodothiazole-2-carbonitrile can be challenging due to the nature of the impurities and the properties of the product itself.

Symptoms:

  • The crude product is an oil or a dark, discolored solid.

  • Difficulty in separating the product from starting materials or byproducts via column chromatography.

  • The final product shows persistent impurities in NMR or HPLC analysis.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Residual Copper Salts If a copper-catalyzed Sandmeyer reaction was used, residual copper salts can contaminate the product, often imparting a blue or green color.Aqueous Ammonia Wash: During the workup, wash the organic layer thoroughly with an aqueous solution of ammonia. Ammonia forms a water-soluble complex with copper ions, effectively removing them from the organic phase.
Azo Compound Impurities Colored azo impurities from the diazotization step can co-elute with the product.Activated Carbon Treatment: Before final purification, dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon. This can help adsorb highly conjugated, colored impurities. Filter through a pad of celite before concentrating.
Sub-optimal Crystallization The product may be slow to crystallize or may form an oil if the incorrect solvent system is used.Systematic Recrystallization: Recrystallization is a powerful purification technique for solids.[8] Systematically screen solvents like ethanol, isopropanol, hexane, or ethyl acetate/hexane mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.[8]

Visual Workflow & Diagrams

Overall Synthetic Pathway

The diagram below illustrates the recommended two-step synthesis of 5-Iodothiazole-2-carbonitrile from 2-aminothiazole.

Synthesis_Pathway cluster_step1 Step 1: Sandmeyer Cyanation cluster_step2 Step 2: Electrophilic Iodination Start 2-Aminothiazole Intermediate 2-Cyanothiazole Start->Intermediate 1. NaNO₂, H₂SO₄ 0-5 °C 2. CuCN, KCN FinalProduct 5-Iodothiazole-2-carbonitrile Intermediate->FinalProduct NIS, Acetonitrile or I₂, HIO₃, Acetic Acid

Caption: Recommended synthesis route for 5-Iodothiazole-2-carbonitrile.

Troubleshooting Workflow: Low Final Yield

Use this decision tree to diagnose and address low yields in your synthesis.

Troubleshooting_Workflow decision decision action action start Start: Low Final Yield decision1 Is yield from Step 1 (Cyanation) low? start->decision1 Analyze intermediates action1 Troubleshoot Sandmeyer Rxn: - Check temperature control (0-5 °C) - Use fresh NaNO₂ and CuCN - Ensure slow nitrite addition decision1->action1 Yes decision2 Is yield from Step 2 (Iodination) low? decision1->decision2 No action2 Troubleshoot Iodination: - Switch from I₂ to NIS - Add a non-nucleophilic base - Use an activating oxidant (e.g., HIO₃) decision2->action2 Yes decision3 Are there significant losses during workup and purification? decision2->decision3 No action3 Optimize Purification: - Use ammonia wash for copper - Screen recrystallization solvents - Use activated carbon for color decision3->action3 Yes end Review reaction stoichiometry and reagent purity. decision3->end No

Caption: Decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: Can I perform the iodination first, then the Sandmeyer reaction? While possible, it is not recommended. 2-Amino-5-iodothiazole is more susceptible to side reactions during diazotization. The presence of the iodo group can affect the stability of the diazonium salt, and there is a higher risk of forming complex mixtures that are difficult to separate, ultimately leading to lower yields.

Q2: What is the best iodinating agent to use for this synthesis? For laboratory-scale synthesis, N-Iodosuccinimide (NIS) is often the preferred reagent. It is an easy-to-handle solid, the reaction is typically cleaner, and it often proceeds under milder conditions than traditional iodine/oxidant systems. For larger-scale syntheses, a system of elemental iodine (I₂) with an inexpensive oxidant like iodic acid (HIO₃) or hydrogen peroxide may be more cost-effective.[6]

Q3: My final product is a persistent brown oil. How can I get it to crystallize? First, ensure all copper salts and colored impurities have been removed as described in the troubleshooting guide. If the product is still an oil, it may be due to residual solvent or minor impurities inhibiting crystallization. Try dissolving the oil in a minimal amount of a hot solvent (like ethanol or ethyl acetate) and then slowly adding a non-polar "anti-solvent" (like hexane or water) until the solution becomes faintly cloudy. Let it cool slowly. If this fails, purification by column chromatography followed by attempting recrystallization is the best approach.

Q4: Is it necessary to use copper(I) cyanide? Can I use other cyanide sources? The Sandmeyer reaction specifically requires a copper(I) salt to catalyze the transfer of the cyanide group to the diazonium salt. Simply using sodium or potassium cyanide without a copper catalyst will not be effective and will likely result in the formation of phenolic byproducts from the reaction with water.

Q5: What are the key safety precautions for this synthesis?

  • Cyanides: Both copper(I) cyanide and potassium/sodium cyanide are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Never allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Always keep them in a cold solution (0-5 °C) and use them immediately after they are formed.[4]

  • Iodine: Handle iodine in a fume hood to avoid inhaling its vapors.

References

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. Retrieved from [Link]

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A novel method for the preparation of 5-aminothiazoles. Journal of the Chemical Society, 1594-1598.
  • El-Metwaly, N. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the iodination of aromatic compounds.
  • Kumar, A., & Akanksha, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Advances, 5(128), 105745-105749. Retrieved from [Link]

  • Larina, A. G., & Kliachin, M. A. (2015). Synthesis of 5-thiocarbomoyl- and 5-(thiazole-2-yl)-2,3,4,4a,5,6-hexahydro-1Н-pyrido[1,2-a]quinoline-5-carbonitriles. Chimica Techno Acta, 2(2), 98-103.
  • Organic Chemistry Portal. (n.d.). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Retrieved from [Link]

  • Papac, J., & Clososki, G. C. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 88(13), 9156–9160. Retrieved from [Link]

  • Pelletier, G., & Roveda, J. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 77(17), 7793–7798. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to 2-amino- and 2-oxothiazoles in aqueous medium. Tetrahedron Letters, 49(1), 8735-8738.
  • Royal Society of Chemistry. (n.d.). Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Iodination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Iodothiazole-2-carbonitrile Degradation

Welcome to the Technical Support Center for 5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) . As a highly reactive halogenated heterocyclic building block, this compound is a cornerstone in contemporary organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) . As a highly reactive halogenated heterocyclic building block, this compound is a cornerstone in contemporary organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. However, the very features that make it synthetically valuable—the labile C-I bond and the reactive nitrile group—also make it highly susceptible to degradation during storage.

This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind reagent degradation, troubleshoot common issues, and implement self-validating protocols to ensure experimental reproducibility.

Core Degradation Mechanisms (The "Why")

Understanding the chemical lability of 5-Iodothiazole-2-carbonitrile is critical for maintaining its integrity. Degradation typically proceeds via three primary pathways:

  • Photolytic Dehalogenation: The iodine atom at the 5-position serves as an excellent leaving group for catalytic cycles. However, the C-I bond is photolabile. Exposure to UV or visible light induces homolytic cleavage, generating highly reactive aryl (thiazolyl) radicals and liberating free iodine ( I2​ )[1][2].

  • Moisture-Induced Nitrile Hydrolysis: The carbonitrile group is sensitive to ambient moisture. Even under neutral pH conditions, nitriles can undergo slow, stepwise hydrolysis—first hydrating to form an amide intermediate, and eventually hydrolyzing further into a carboxylic acid[3][4].

  • Oxidative Degradation: Ambient oxygen can trap the photogenerated thiazolyl radicals or oxidize the sulfur atom within the thiazole ring, leading to complex, insoluble polymeric byproducts.

DegradationPathways Start 5-Iodothiazole-2-carbonitrile (Intact Reagent) Photo Photolysis (UV/Vis Light) C-I Bond Cleavage Start->Photo Light Exposure Hydro Hydrolysis (Moisture) Nitrile Hydration Start->Hydro Ambient Humidity Oxid Oxidation (O2) Radical Trapping Photo->Oxid O2 Presence Prod1 Thiazolyl Radicals + Free Iodine (I2) Photo->Prod1 Prod2 Thiazole-2-carboxamide (+18 Da Mass Shift) Hydro->Prod2 Prod3 Degraded Cross-Coupling Performance Oxid->Prod3 Prod1->Prod3 Prod2->Prod3

Fig 1. Primary degradation pathways of 5-Iodothiazole-2-carbonitrile during improper storage.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My 5-Iodothiazole-2-carbonitrile powder has turned from pale yellow to a distinct brown/purple color. Is it still usable? A: This discoloration is the hallmark of photolytic dehalogenation. When the C-I bond undergoes homolytic cleavage due to light exposure, free iodine ( I2​ ) is liberated and accumulates in the solid matrix[1][2]. Using this material will result in poor stoichiometry and potential catalyst poisoning. Action: Do not use for sensitive cross-coupling reactions without prior purification (See Protocol 2).

Q2: I am observing a significant drop in my palladium-catalyzed cross-coupling yields after storing the reagent for two months. Why? A: 5-Iodothiazole-2-carbonitrile relies on the strategic placement of the iodine atom to act as a reactive handle. If stored improperly, photolysis depletes the iodinated starting material, while ambient moisture induces neutral hydrolysis of the carbonitrile group into an amide[3][4]. Both pathways destroy the structural integrity of the scaffold, depriving the catalytic cycle of the necessary oxidative addition partner.

Q3: LC-MS analysis of my aged batch shows a major impurity with a mass shift of +18 Da. What happened? A: A +18 Da mass shift corresponds to the addition of one water molecule ( H2​O ), indicating that the carbonitrile group has undergone neutral hydrolysis to form a thiazole-2-carboxamide intermediate[3][4]. This confirms that the storage environment was not sufficiently anhydrous.

Quantitative Data: Storage Conditions vs. Stability

To maximize shelf life, the compound must be stored at 2-8°C, in a dark place, and under an inert atmosphere[5]. Deviations from these parameters exponentially increase degradation rates.

Storage ConditionPrimary Degradation TriggerEstimated Shelf Life / Impact
2-8°C, Dark, Inert Gas None (Optimal) > 12 Months (Maintains >98% Purity)
2-8°C, Clear Vial, AirPhotolysis (C-I cleavage)< 1 Month (Visible discoloration)
25°C, Dark, Ambient AirMoisture (Nitrile Hydrolysis)1 - 3 Months (Significant purity drop)
25°C, Clear Vial, AirPhotolysis + Hydrolysis< 1 Week (Rapid reagent failure)

Experimental Protocols

Protocol 1: Inert Aliquoting and Storage Workflow

To prevent repeated freeze-thaw cycles and cumulative moisture exposure, bulk reagents should be aliquoted immediately upon receipt.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the sealed commercial container to reach room temperature in a desiccator. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder, accelerating nitrile hydrolysis.

  • Inert Transfer: Transfer the container into a glovebox purged with Argon or Nitrogen ( O2​ < 5 ppm, H2​O < 5 ppm).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Amber glass blocks the specific UV/Vis photon wavelengths responsible for C-I bond homolysis[1].

  • Sealing: Seal the vials with PTFE-lined silicone septa and crimp caps to ensure a hermetic seal against oxygen and moisture.

  • Storage: Store the sealed aliquots at 2-8°C[5].

StorageWorkflow Rec Receipt of Chemical Glove Transfer to Glovebox (Ar/N2) Rec->Glove Aliq Aliquoting into Amber Vials Glove->Aliq Prevent Moisture Seal PTFE/Silicone Septum Seal Aliq->Seal Block UV/Vis Store Storage at 2-8°C (Desiccated) Seal->Store Prevent Thermal Degradation

Fig 2. Optimal inert aliquoting and storage workflow to maximize reagent shelf life.

Protocol 2: Quality Control (QC) & Remediation

If you suspect your batch of 5-Iodothiazole-2-carbonitrile has degraded, follow this validation and recovery protocol.

Step-by-Step Methodology:

  • Visual Inspection: Examine the powder against a white background. If the powder is deep brown or purple, free iodine is present.

  • Analytical QC: Run an LC-MS and 1H -NMR. Look for the disappearance of the thiazole proton signal and check for a +18 Da mass shift (amide formation)[3].

  • Remediation (Recrystallization): If the degradation is mild (<10% impurity), the reagent can be recovered. Dissolve the powder in a minimal amount of anhydrous ethyl acetate under argon. Slowly add anhydrous hexanes until the solution becomes cloudy. Cool to -20°C overnight to induce crystallization. Filter cold under an inert atmosphere to isolate the purified, pale-yellow crystals, leaving the iodine and hydrolyzed byproducts in the mother liquor.

References

  • 5-Iodothiazole-2-carbonitrile - Benchchem Benchchem URL
  • 1807233-64-2 | 5-Iodothiazole-2-carbonitrile | BLD Pharm BLD Pharm URL
  • Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis RSC Publishing URL
  • Biocatalytic hydrolysis of nitriles ResearchGate URL
  • Enhanced Photocatalytic Degradation of Environmental Pollutants Using a Triphenylamine-Based Polymer: Synthesis, Characterization, and Mechanistic Insights ACS Publications URL
  • Application of metal oxide semiconductors in light-driven organic transformations RSC Publishing URL

Sources

Troubleshooting

Technical Support Center: Preventing Dehalogenation of 5-Iodothiazole-2-carbonitrile in Basic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of highly electron-deficient heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of highly electron-deficient heterocycles.

The 5-iodothiazole-2-carbonitrile scaffold is a valuable but notoriously temperamental electrophile. The synergistic electron-withdrawing effects of the thiazole core and the C2-carbonitrile group render the C5-iodine highly labile. Under basic conditions, researchers often suffer severe yield losses due to nucleophilic aromatic substitution (SNAr), protodeiodination, or base-catalyzed halogen dance rearrangements.

This guide provides field-proven, mechanistic solutions to stabilize this substrate during your cross-coupling and metallation workflows.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why does my 5-iodothiazole-2-carbonitrile undergo rapid deiodination when using standard aqueous bases (e.g., K₂CO₃/H₂O or NaOH) during Suzuki couplings? Causality: The electron-deficient nature of the 2-cyanothiazole ring highly activates the C5 position toward Nucleophilic Aromatic Substitution (SNAr). Aqueous bases generate hydroxide ions, which act as strong nucleophiles, attacking the C5 position and displacing the iodide. Furthermore, under palladium catalysis, protodehalogenation outcompetes transmetalation if the boronic acid is slow to react, as water acts as a proton source for the organopalladium intermediate 1. Solution: Shift to strictly anhydrous conditions. Use mild, non-nucleophilic bases such as anhydrous Cs₂CO₃ or K₃PO₄ suspended in aprotic solvents (e.g., 1,4-dioxane or toluene) to facilitate the coupling without generating nucleophilic hydroxides [[2]]().

Q2: I attempted a directed lithiation using LDA, but I observed a complex mixture of regioisomers and deiodinated products. What happened? Causality: You are observing the "Halogen Dance" rearrangement. The C4-proton of 5-iodothiazole-2-carbonitrile is highly acidic. Deprotonation at C4 by strong bases like LDA generates a thiazolyl anion. This anion is thermodynamically unstable and undergoes a rapid halogen-metal exchange with unreacted starting material, leading to the migration of the iodine atom (halogen dance) or complete proto-deiodination upon quenching 3. Solution: To prevent the halogen dance, lithiation must be performed under strict cryogenic conditions (≤ -78 °C) to trap the kinetic anion, preventing the bimolecular collisions required for the rearrangement 4.

Q3: During Sonogashira coupling, I lose the iodine but get no coupled product. I am using triethylamine (TEA) as the solvent/base. Causality: While TEA is a standard base for Sonogashira couplings, primary and secondary amine impurities in degraded TEA can act as nucleophiles, causing SNAr at the C5 position. Additionally, electron-poor halothiazoles are prone to reduction (protodeiodination) by the amine acting as a hydride donor via β-hydride elimination from the Pd-amine complex if the alkyne transmetalation is sterically hindered or slow 5. Solution: Use a sterically hindered, highly pure base like N,N-Diisopropylethylamine (DIPEA). Reduce the base equivalents to 2.0–3.0 in an aprotic solvent (THF or DMF) rather than using the amine as the bulk solvent 6.

Quantitative Data: Base Selection Matrix

To optimize your reaction design, consult the following table summarizing the quantitative risks associated with various bases when reacting with 5-iodothiazole-2-carbonitrile.

Table 1: Base Selection Matrix for 5-Iodothiazole-2-carbonitrile Functionalization

Base CategorySpecific ReagentspKa (approx.)Relative NucleophilicityTypical Deiodination (%)Recommended Application
Aqueous/Protic Inorganic NaOH, K₂CO₃ (aq)10–14High (Generates OH⁻)> 60%Not Recommended
Strong Amine Bases TEA, Piperidine10–11Moderate to High15–30%Avoid as primary solvents
Sterically Hindered Amines DIPEA, DBU11–13Very Low< 5%Sonogashira couplings
Anhydrous Mild Inorganic Cs₂CO₃, K₃PO₄10–12Low (Solid-liquid interface)< 2%Suzuki/Buchwald couplings
Strong Organometallics LDA, n-BuLi35–50Low> 80% (if > -78 °C)Cryogenic lithiation only
Mechanistic Pathway Visualization

G SM 5-Iodothiazole-2-carbonitrile NucBase Nucleophilic Bases (NaOH, NaOMe, 1° Amines) SM->NucBase Aqueous/Protic StrongBase Strong Non-Nuc. Bases (LDA, n-BuLi > -78°C) SM->StrongBase Kinetic Failure MildBase Mild / Hindered Bases (Cs2CO3, DIPEA) SM->MildBase Strict Anhydrous SNAr Pathway A: SNAr / Hydrolysis NucBase->SNAr HalDance Pathway B: Halogen Dance StrongBase->HalDance Coupling Pathway C: Transmetalation MildBase->Coupling OutFail1 Deiodinated Byproducts SNAr->OutFail1 OutFail2 Regioisomer Mixtures HalDance->OutFail2 OutSuccess C5-Functionalized Product Coupling->OutSuccess

Mechanistic pathways of 5-Iodothiazole-2-carbonitrile in basic media based on base selection.

Self-Validating Experimental Protocols

A robust protocol must include built-in checks to ensure the system is behaving as expected before irreversible degradation occurs.

Protocol 1: Anhydrous Suzuki-Miyaura Coupling (Minimizing Protodeiodination)

This protocol utilizes a mild, anhydrous inorganic base to prevent SNAr and protodeiodination.

  • Catalyst & Base Activation: Dry Cs₂CO₃ (2.0 eq) under vacuum (0.1 mbar) at 120 °C for 2 hours.

    • Validation Check: Weigh the base before and after. A mass stabilization confirms the removal of surface moisture. A free-flowing powder (no clumping) physically validates the anhydrous state.

  • Reaction Assembly & Degassing: Combine 5-iodothiazole-2-carbonitrile (1.0 eq), boronic ester (1.1 eq), Pd(dppf)Cl₂ (5 mol%), and the dried Cs₂CO₃ in a Schlenk flask. Add anhydrous 1,4-dioxane. Perform 3 freeze-pump-thaw cycles.

    • Validation Check: During the final thaw cycle, the absence of rising gas bubbles under static vacuum validates that dissolved oxygen (which promotes homocoupling) has been successfully removed.

  • Execution & Kinetic Monitoring: Heat the reaction to 80 °C.

    • Validation Check: Pull a 10 µL aliquot at the 2-hour mark. Analyze via LC-MS. The protocol is self-validating if the ratio of product mass to protodeiodinated mass (M-126) is >95:5. If the deiodinated mass exceeds 5%, halt the reaction—this indicates water infiltration acting as a proton source for the organopalladium intermediate.

  • Workup: Filter the crude mixture through a Celite pad to remove inorganic salts before introducing any aqueous workup, preventing late-stage hydrolysis of the product.

Protocol 2: Selective Halogen-Metal Exchange (Avoiding Halogen Dance)

This protocol uses a Turbo-Grignard reagent to achieve direct C5-functionalization while avoiding the highly basic conditions that trigger C4-deprotonation.

  • Cryogenic Setup: Dissolve 5-iodothiazole-2-carbonitrile (1.0 eq) in anhydrous THF (0.1 M). Submerge the flask in a dry ice/acetone bath.

    • Validation Check: Insert an internal thermocouple probe. The internal temperature must read ≤ -75 °C for at least 5 minutes before proceeding. Relying solely on the external bath temperature invalidates the kinetic control required to prevent the halogen dance.

  • Exchange Reagent Addition: Dropwise add i-PrMgCl·LiCl (1.05 eq) over 10 minutes.

    • Validation Check: A distinct color shift to deep yellow/orange validates the formation of the thiazolylmagnesium species. If the solution turns dark brown or black, local warming has occurred, and halogen dance degradation is underway.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde) neat or dissolved in anhydrous THF. Stir for 30 minutes at -78 °C.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution before allowing the flask to warm to room temperature.

References
  • Title: Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions | Source: The Journal of Organic Chemistry - ACS Publications | URL
  • Title: 5-bromo-2-iodo-1H-indole | Source: Benchchem | URL
  • Title: Buy 2-Ethynyl-1,3-thiazole-4-carbaldehyde | Source: EvitaChem | URL
  • Title: 2-Chlorothiazole-5-carbonitrile | Source: Benchchem | URL
  • Title: Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions | Source: Benchchem | URL
  • Title: “Snapshot” Trapping of Multiple Transient Azolyllithiums in Batch | Source: Kobe University | URL

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-Iodothiazole-2-carbonitrile vs. 5-Bromothiazole-2-carbonitrile in Advanced Organic Synthesis

Executive Summary In the design of pharmaceuticals and advanced materials, the thiazole-2-carbonitrile scaffold is a highly privileged motif. Functionalizing the C5 position of this ring is a critical step in building mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of pharmaceuticals and advanced materials, the thiazole-2-carbonitrile scaffold is a highly privileged motif. Functionalizing the C5 position of this ring is a critical step in building molecular complexity. This guide provides an objective, data-driven comparison between two primary synthetic building blocks: 5-Iodothiazole-2-carbonitrile and 5-Bromothiazole-2-carbonitrile . While both molecules share the same strongly electron-withdrawing nitrile group at the C2 position, the choice of halogen at C5 fundamentally alters their kinetic profiles, catalyst requirements, and susceptibility to side reactions during cross-coupling and metal-halogen exchange workflows.

Structural & Electronic Profiling

The reactivity of these scaffolds is governed by two competing electronic forces:

  • The Nitrile Group (-CN): The nitrile group is a strong deactivating moiety that withdraws electron density from the thiazole ring through both inductive and resonance effects [[1]](). This makes the ring highly electron-deficient, which paradoxically accelerates the oxidative addition step in palladium-catalyzed cross-coupling, as electron-rich Pd(0) centers readily insert into electron-poor aryl-halide bonds.

  • The Carbon-Halogen Bond: The C-I bond is significantly weaker (Bond Dissociation Energy ~234 kJ/mol) and more polarizable than the C-Br bond (~280 kJ/mol). Consequently, the iodine atom serves as a superior leaving group, allowing for facile introduction of substituents at the 5-position under exceptionally mild conditions [[1]]().

Quantitative Reactivity Comparison
Property / Parameter5-Iodothiazole-2-carbonitrile5-Bromothiazole-2-carbonitrile
Halogen Leaving Group Ability Excellent 1Moderate
Oxidative Addition Kinetics Rapid (Often rate-independent)Slow (Often rate-determining)
Typical Pd Catalyst Standard (e.g., Pd(PPh₃)₄)Advanced (e.g., XPhos Pd G2) [[2]]()
Optimal Reaction Temperature 25 °C – 50 °C80 °C – 110 °C
Risk of Nitrile Hydrolysis Low (Due to milder conditions)Moderate to High (Requires extended heating)

Comparative Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), the reactivity differential between the two halogens dictates the experimental design.

Selective Functionalization: In competitive cross-coupling environments involving polyhalogenated species, the C-I bond undergoes oxidative addition preferentially over the C-Br bond. This allows chemists to perform sequential, orthogonal functionalizations without the need for protecting groups 3.

Catalyst Selection & Causality: For 5-bromothiazole derivatives, standard catalysts like Pd(PPh₃)₄ often result in low conversions or require excessive heating. Achieving high yields typically requires advanced precatalysts such as XPhos Pd G2 2. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) increases the electron density at the palladium center, thereby lowering the activation energy required to break the stubborn C-Br bond. Conversely, 5-iodothiazole-2-carbonitrile reacts smoothly with basic, cost-effective catalysts.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + 5-Halo-thiazole PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII I (Fast) vs Br (Slow) TransMet Transmetalation PdII->TransMet + Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Pd-catalyzed cross-coupling cycle highlighting oxidative addition rate differences.

Metal-Halogen Exchange & Halogen Dance Reactions

Beyond cross-coupling, these scaffolds are utilized in Halogen Dance (HD) reactions and metal-halogen exchange. When treating 5-bromothiazoles with strong bases like Lithium Diisopropylamide (LDA), metal-halogen exchange and subsequent migration can occur. However, isolating specific isomers can be challenging; for instance, trapping the lithiated intermediate of a 5-bromothiazole with iodine often yields moderate results (e.g., 37% yield) due to competing pathways 2.

The Nitrile Complication: The presence of the 2-carbonitrile group introduces a highly electrophilic site. If standard alkyl lithium reagents (e.g., n-BuLi) are used at temperatures above -78 °C, nucleophilic attack on the nitrile carbon will outcompete metal-halogen exchange at the C5 position. Therefore, strict cryogenic control or the use of Knochel's turbo-Grignard (iPrMgCl·LiCl) is mandatory to ensure chemoselectivity.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) and causality-driven steps.

Workflow Prep Reagent Setup (Inert Atm) Degas Degassing (Ar Purge) Prep->Degas React Catalysis & Heating Degas->React Workup Aqueous Workup React->Workup Purify Isolation & QC Workup->Purify

Figure 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Standardized Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 5-Iodothiazole-2-carbonitrile or 5-Bromothiazole-2-carbonitrile with an arylboronic acid.

  • Reagent Preparation & IPC Setup: Charge an oven-dried Schlenk flask with the halothiazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Causality: K₃PO₄ is chosen over weaker bases like Na₂CO₃ to accelerate transmetalation, which is crucial when using less reactive bromides 2. Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal standard for quantitative NMR (qNMR) tracking.

  • Degassing (Self-Validating Step): Add a solvent mixture of THF/H₂O (4:1). Sparge the mixture with Argon for 15–30 minutes.

    • Validation: Monitor the solvent visually; sparging is complete when dissolved gas bubbling ceases. Oxygen must be strictly excluded to prevent the rapid oxidation of the Pd(0) active species to inactive Pd(II) black 4.

  • Catalyst Addition: Under a positive Argon flow, add the palladium precatalyst.

    • For 5-Iodothiazole-2-carbonitrile: Use Pd(PPh₃)₄ (2 mol%).

    • For 5-Bromothiazole-2-carbonitrile: Use XPhos Pd G2 (4 mol%) [[2]]().

  • Reaction Execution: Heat the mixture (50 °C for the Iodo variant; 80 °C for the Bromo variant).

    • Validation: Take a 10 µL aliquot at 2 hours, quench in acetonitrile, and analyze via LC-MS. The reaction is self-validating when the LC-MS trace shows >95% consumption of the halothiazole and the emergence of the product mass.

  • Workup & Isolation: Cool to room temperature, quench with aqueous NH₄Cl.

    • Causality: NH₄Cl is used instead of strong aqueous base to prevent the hydrolysis of the sensitive nitrile group into an amide or carboxylic acid 1. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Conclusion & Selection Guide

The selection between these two building blocks should be dictated by the specific constraints of your synthetic route:

  • Choose 5-Iodothiazole-2-carbonitrile when synthesizing complex, temperature-sensitive molecules where mild conditions are paramount to prevent nitrile hydrolysis, or when selective sequential cross-coupling is required.

  • Choose 5-Bromothiazole-2-carbonitrile for cost-sensitive, large-scale syntheses where harsher conditions (higher temperatures and advanced ligands) are acceptable, or when orthogonal reactivity against a more reactive iodide elsewhere in the molecule is desired.

References

  • 5-Iodothiazole-2-carbonitrile - Benchchem | Benchchem |
  • Technical Support Center: Furan-Thiazole Coupling Reactions | Benchchem |
  • Halogen Dance-Based Synthesis of Phosphonomethoxyethyl (PME)
  • Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions | The Journal of Organic Chemistry (ACS) |

Sources

Comparative

5-Iodothiazole-2-carbonitrile vs. 4-Iodothiazole-2-carbonitrile: A Comparative Guide to Catalytic Cross-Coupling

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the thiazole-2-carbonitrile core is a highly privileged structure, offering a unique comb...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the thiazole-2-carbonitrile core is a highly privileged structure, offering a unique combination of electron deficiency and hydrogen-bond accepting capability.

For researchers designing novel molecular entities, selecting the correct halogenated building block is critical. This guide provides an objective, data-driven comparison of 5-Iodothiazole-2-carbonitrile and 4-Iodothiazole-2-carbonitrile in palladium-catalyzed cross-coupling reactions, detailing the mechanistic causality behind their divergent reactivity and providing self-validating experimental protocols.

Mechanistic Causality: The C5 vs. C4 Reactivity Divide

To understand the performance differences between these two isomers, we must analyze the intrinsic electronic distribution of the thiazole ring. The reactivity of thiazole is dictated by the interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom[1].

In palladium-catalyzed cross-coupling reactions of halothiazoles, the general reactivity order for oxidative addition follows C2 > C5 > C4 [2].

When a strongly electron-withdrawing carbonitrile group (-CN) is installed at the C2 position, the entire heterocycle becomes highly electron-deficient. While this generally accelerates the rate of oxidative addition compared to unsubstituted thiazoles[3], the relative reactivity between the C5 and C4 positions remains distinct:

  • 5-Iodothiazole-2-carbonitrile (High Reactivity): The C5 position is the most electron-rich carbon on the thiazole core. However, in the context of oxidative addition, the C-I bond at C5 exhibits a lower bond dissociation energy (BDE) than at C4. Furthermore, the resulting Pd(II) intermediate is better stabilized by the adjacent sulfur atom. Consequently, the iodine atom at C5 acts as an excellent leaving group, allowing for facile cross-coupling under mild conditions[3].

  • 4-Iodothiazole-2-carbonitrile (Low Reactivity): The C4 position is electronically deactivated by the adjacent nitrogen atom and sterically distinct, making it the least reactive site on the thiazole core[2]. Oxidative addition at C4 is kinetically sluggish. To overcome this high activation barrier, reactions require highly active, electron-rich ligands (e.g., dialkylbiaryl phosphines) and elevated temperatures.

MechanisticPathway Pd Pd(0) Catalyst C5 5-Iodothiazole-2-carbonitrile (Lower Activation Energy) Pd->C5 Standard Ligands C4 4-Iodothiazole-2-carbonitrile (Higher Activation Energy) Pd->C4 Specialized Ligands Pd_C5 Fast Oxidative Addition (Mild Conditions) C5->Pd_C5 Pd_C4 Slow Oxidative Addition (Forcing Conditions) C4->Pd_C4 Prod5 C5-Functionalized Thiazole (High Yield) Pd_C5->Prod5 Transmetalation & Reductive Elimination Prod4 C4-Functionalized Thiazole (Moderate Yield) Pd_C4->Prod4 Transmetalation & Reductive Elimination

Mechanistic divergence in Pd(0) oxidative addition between C5 and C4 iodothiazole isomers.

Comparative Performance Data

The kinetic differences in oxidative addition directly translate to the benchtop. The table below summarizes the expected performance of both isomers across three pivotal cross-coupling methodologies.

Reaction Type5-Iodothiazole-2-carbonitrile4-Iodothiazole-2-carbonitrileMechanistic Notes
Suzuki-Miyaura High Yield (85-95%) Conditions: Pd(PPh₃)₄, K₂CO₃, 80°CModerate Yield (60-75%) Conditions: Pd₂(dba)₃, XPhos, 100°CC4 requires electron-rich dialkylbiaryl ligands to force oxidative addition.
Stille Coupling [4]High Yield (80-90%) Conditions: Pd(PPh₃)₄, Toluene, 90°CLow-Moderate (40-60%) Conditions: Pd(PPh₃)₄, Toluene, 110°CStille couplings at C4 are prone to protodehalogenation side reactions.
Buchwald-Hartwig Moderate-High (70-85%) Conditions: Pd(OAc)₂, BINAP, 90°CLow Yield (<50%) Conditions: Pd₂(dba)₃, BrettPhos, 110°CThe electron-deficient nature of the C2-CN group competes with amine nucleophilicity.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific in-process checks (colorimetric changes and TLC monitoring) to verify that the catalytic cycle has initiated and transmetalation is occurring.

Protocol A: Suzuki-Miyaura Coupling of 5-Iodothiazole-2-carbonitrile

Designed for high-reactivity substrates using standard catalyst systems.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 5-Iodothiazole-2-carbonitrile (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (10 mL). Degas the mixture via three freeze-pump-thaw cycles. Self-Validation Check: The solution should appear distinctively reddish-orange, indicating the intact Pd(II) precatalyst.

  • Heating: Heat the reaction mixture to 80°C under an argon atmosphere.

  • In-Process Monitoring: After 30 minutes, check the reaction via TLC (Hexanes:EtOAc 3:1). Self-Validation Check: The solution will transition to a dark, homogeneous amber/brown, confirming the generation of the active Pd(0) species and ongoing oxidative addition. Complete consumption of the starting material should be observed within 2-4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Suzuki-Miyaura Coupling of 4-Iodothiazole-2-carbonitrile

Designed for low-reactivity substrates requiring forcing conditions and specialized ligands.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-Iodothiazole-2-carbonitrile (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv). Note: A stronger base and excess boronic acid are required to drive the sluggish transmetalation.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.025 equiv) and XPhos (0.10 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (10 mL). Degas via sparging with argon for 15 minutes.

  • Heating: Heat the reaction mixture to 100°C–110°C under an argon atmosphere.

  • In-Process Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1) after 4 hours. Self-Validation Check: Due to the high activation barrier at C4, the reaction will be significantly slower. If unreacted starting material remains after 8 hours, an additional 0.01 equiv of Pd₂(dba)₃ may be spiked into the reaction.

  • Workup: Proceed with standard aqueous workup and chromatographic purification as described in Protocol A.

ExperimentalWorkflow Start Select Isomer for Cross-Coupling Iso5 5-Iodothiazole-2-carbonitrile Start->Iso5 Iso4 4-Iodothiazole-2-carbonitrile Start->Iso4 Cond5 Standard Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 80°C, 2-4 hours Iso5->Cond5 Cond4 Forcing Conditions: Pd2(dba)3 + XPhos 100-120°C, 12-18 hours Iso4->Cond4 Workup Aqueous Quench & Extraction (EtOAc/H2O) Cond5->Workup Cond4->Workup Purify Column Chromatography (Hexanes/EtOAc) Workup->Purify

Step-by-step experimental workflow and condition selection for C5 vs C4 cross-coupling.

Conclusion

For routine library synthesis and rapid SAR generation, 5-Iodothiazole-2-carbonitrile is the superior building block. Its highly reactive C5-iodine bond ensures robust, high-yielding cross-couplings under standard, cost-effective catalytic conditions. Conversely, while 4-Iodothiazole-2-carbonitrile provides access to unique chemical space, chemists must proactively design their synthetic routes to accommodate its inherent kinetic sluggishness by employing advanced dialkylbiaryl phosphine ligands and elevated temperatures.

References

  • The Journal of Organic Chemistry - ACS Publications. "Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions". Available at: [Link]

  • Journal of the American Chemical Society. "C2, C5, and C4 Azole N-Oxide Direct Arylation Including Room-Temperature Reactions". Available at: [Link]

Sources

Validation

Benchmarking Catalytic Efficiency: A Comparative Guide to Cross-Coupling Reactions with 5-Iodothiazole-2-carbonitrile Substrates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. The strategic choice of a substra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. The strategic choice of a substrate for benchmarking these systems is as crucial as the design of the catalyst itself. 5-Iodothiazole-2-carbonitrile emerges as a compelling candidate for this purpose. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the π-electron-rich thiazole ring, coupled with the reactive carbon-iodine bond, provide a nuanced platform to evaluate the performance of various catalysts in fundamental bond-forming reactions.

This guide provides an in-depth comparison of catalytic systems for cross-coupling reactions utilizing 5-iodothiazole-2-carbonitrile and its close structural analogs. By examining experimental data from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, we aim to furnish researchers with the insights necessary to select and optimize catalytic protocols for the synthesis of complex thiazole-containing molecules, which are prevalent in pharmaceuticals and functional materials.

The Strategic Advantage of 5-Iodothiazole-2-carbonitrile in Catalyst Benchmarking

The 5-iodothiazole-2-carbonitrile scaffold presents a unique set of challenges and opportunities for catalytic cross-coupling reactions. The electron-withdrawing nature of the 2-carbonitrile group deactivates the thiazole ring, potentially influencing the oxidative addition step in palladium-catalyzed cycles. Conversely, the presence of the sulfur and nitrogen heteroatoms can lead to catalyst inhibition through coordination.[1] Therefore, a successful catalytic system must exhibit high activity to overcome the deactivated ring system while also demonstrating robustness against potential catalyst poisoning. The carbon-iodine bond at the 5-position is the most reactive site for such couplings.[2]

This inherent reactivity profile makes 5-iodothiazole-2-carbonitrile an excellent substrate for comparing the efficacy of different catalyst-ligand systems. Subtle variations in catalyst performance, which might be masked by more reactive substrates, become more apparent, allowing for a more discerning evaluation of catalytic efficiency.

Comparative Analysis of Catalytic Systems

While direct comparative studies on 5-iodothiazole-2-carbonitrile are limited, a comprehensive analysis of its reactivity can be extrapolated from studies on structurally similar iodinated isothiazole and thiazole carbonitriles. The following sections detail the performance of various catalytic systems in key cross-coupling reactions, providing a predictive framework for reactions with 5-iodothiazole-2-carbonitrile.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] For heteroaryl halides like 5-iodothiazole-2-carbonitrile, the choice of palladium catalyst and ligand is critical to achieving high yields and turnover numbers.

Catalyst Performance in Suzuki-Miyaura Coupling of Iodoheterocycles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃DME802High[4]
Pd(OAc)₂SPhosKFToluene/H₂O80-Good-Excellent[5]
Pd(PPh₃)₄PPh₃K₂CO₃DMF/H₂O--up to 96[5]
Pd(PCy₃)₂PCy₃K₂CO₃DME80-Modest[4]

Data presented is for analogous iodo-heterocyclic systems and serves as a predictive guide.

Insights and Recommendations:

  • Palladium(II) precatalysts such as Pd(dppf)Cl₂ and Pd(OAc)₂ have demonstrated high efficacy.[4][5] The in-situ reduction to the active Pd(0) species is a crucial step.

  • Bulky and electron-rich phosphine ligands like SPhos and dppf are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

  • Nickel-based catalysts are emerging as a cost-effective alternative to palladium, showing superior performance for some challenging substrates, particularly aryl chlorides.[7][8][9] While specific data for 5-iodothiazole-2-carbonitrile is scarce, the exploration of nickel catalysts such as NiCl₂(PCy₃)₂ could be a fruitful avenue for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing 5-iodothiazole-2-carbonitrile (1.0 equiv) and the corresponding arylboronic acid (1.2-1.5 equiv) is added the base (e.g., K₂CO₃, 2.0 equiv). The palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand are then added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). Degassed solvent (e.g., DME or a toluene/water mixture) is added, and the reaction mixture is heated with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation Ar-Pd(II)L2-I->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Boronate Ar'-B(OR)2 + Base Boronate->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] The reaction of 5-iodothiazole-2-carbonitrile with various amines would provide access to a diverse range of functionalized thiazoles.

Catalyst Performance in Buchwald-Hartwig Amination of Aryl Iodides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene1002468 (for analog)[2]
Pd(OAc)₂BINAPCs₂CO₃Toluene90-High[10]
Pd₂(dba)₃XPhosNaOtBuToluene--Comparable to [Pd(allyl)Cl]₂[11]

Data presented is for analogous aryl iodide systems and serves as a predictive guide.

Insights and Recommendations:

  • Generations of Catalysts: The development of Buchwald-Hartwig amination has seen the evolution of several generations of catalyst systems, each with improved scope and efficiency.[6] For a potentially challenging substrate like 5-iodothiazole-2-carbonitrile, later-generation bulky monophosphine ligands (e.g., XPhos, t-BuXPhos) are recommended.[2][11]

  • Base Selection: The choice of base is critical and often depends on the nature of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[12]

  • Aryl Iodide Reactivity: While aryl iodides are generally highly reactive in many cross-coupling reactions, they can sometimes be challenging substrates in Buchwald-Hartwig amination due to the potential for the formation of inhibitory palladium iodide dimers.[13] The use of bidentate ligands like BINAP can help mitigate this issue.[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried reaction vessel is charged with the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.5-2 mol%), the phosphine ligand (1-4 mol%), 5-iodothiazole-2-carbonitrile (1.0 equiv), and the amine (1.2 equiv). The solvent (e.g., toluene) is added, followed by the dropwise addition of a solution of the base (e.g., LiHMDS). The vessel is sealed and heated with stirring. The reaction is monitored by TLC or GC-MS. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.[12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct method for the alkynylation of aryl halides, a valuable transformation in the synthesis of functional materials and biologically active compounds.[14]

Catalyst Performance in Sonogashira Coupling of Iodoheterocycles

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMFRT - 553-12Good-Excellent[15][16]
Pd(PPh₃)₄CuIEt₃NDMF--High[12]
Pd(OAc)₂/Urea- (Copper-free)--RT-Satisfactory-High[17]

Data presented is for analogous iodo-heterocyclic systems and serves as a predictive guide.

Insights and Recommendations:

  • Classic vs. Copper-Free Systems: The traditional Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[14] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[17] For a substrate like 5-iodothiazole-2-carbonitrile, both systems should be considered and screened.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N), often serves as both the base and a solvent.[16] Other solvents like DMF are also commonly used.[15]

  • Catalyst Loading: Sonogashira couplings can often be achieved with low catalyst loadings, particularly for reactive aryl iodides.[17]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a reaction vessel containing 5-iodothiazole-2-carbonitrile (1.0 equiv) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and, if applicable, the copper(I) co-catalyst (e.g., CuI, 1-5 mol%). The vessel is evacuated and backfilled with an inert gas. A degassed solvent (e.g., DMF or Et₃N) and the amine base (if not used as the solvent) are added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by dilution with an organic solvent and washing with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[12]

Experimental Workflow for Catalyst Benchmarking

A systematic approach is essential for the objective comparison of catalytic efficiency. The following workflow outlines a general procedure for benchmarking different catalysts for a given cross-coupling reaction with 5-iodothiazole-2-carbonitrile.

Benchmarking_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Reaction: - Coupling Partner - Substrate: 5-Iodothiazole-2-carbonitrile B Select Catalysts for Screening: - Pd-based - Ni-based - Cu-based A->B C Prepare Stock Solutions: - Substrate - Coupling Partner - Base - Internal Standard B->C D Set up Parallel Reactions in Reaction Vials C->D E Add Catalysts to Respective Vials D->E F Add Stock Solutions E->F G Run Reactions under Controlled Conditions (Temp, Time, Atmosphere) F->G H Quench Reactions and Add Internal Standard G->H I Analyze by LC-MS or GC-MS to Determine Yield and Conversion H->I J Tabulate and Compare Data: - Yield - TON/TOF - Selectivity I->J

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Comparative

Reproducibility of published 5-Iodothiazole-2-carbonitrile synthesis protocols

Executive Overview The synthesis of 5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) is a critical transformation in modern medicinal chemistry. As a highly versatile halogenated heterocyclic building block, it is heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The synthesis of 5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) is a critical transformation in modern medicinal chemistry. As a highly versatile halogenated heterocyclic building block, it is heavily relied upon in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki-Miyaura couplings) to construct complex architectures, including DNA gyrase B inhibitors and novel antimicrobial agents[1].

However, synthesizing this compound reproducibly requires navigating significant electronic hurdles. This guide objectively compares the two predominant synthetic pathways—cryogenic directed lithiation and direct electrophilic iodination—evaluating their mechanistic causality, scalability, and practical reproducibility in a laboratory setting.

Mechanistic Context: The Dual Nature of Thiazole-2-carbonitrile

To understand the experimental choices in these protocols, one must first analyze the electronic landscape of the starting material, thiazole-2-carbonitrile.

The nitrile (-CN) group at the C2 position exerts a profound dual effect on the ring[1]:

  • Severe Deactivation: The nitrile group withdraws electron density through both inductive and resonance effects. This makes the thiazole ring highly electron-deficient and exceptionally resistant to standard Electrophilic Aromatic Substitution (EAS)[1].

  • Regioselective Directing: Despite the overall deactivation, the electronic distribution dictates that any incoming electrophile will be strictly directed to the C5 position[1].

Consequently, standard iodination conditions (e.g., I2​ with H2​SO4​ ) often fail or result in poor yields. Chemists must either bypass EAS entirely using strong bases (Pathway A) or force the EAS using highly activated electrophiles and thermal energy (Pathway B).

G SM Thiazole-2-carbonitrile (Deactivated Ring) NIS N-Iodosuccinimide (NIS) Electrophilic Substitution SM->NIS Pathway B LDA LDA (Base) Cryogenic (-78°C) SM->LDA Pathway A Product 5-Iodothiazole-2-carbonitrile (Target) NIS->Product Direct C5 Iodination LithiumInt 5-Lithio-thiazole-2-carbonitrile (Reactive Intermediate) LDA->LithiumInt Deprotonation I2 I2 Quench LithiumInt->I2 Electrophilic Quench I2->Product C-I Bond Formation

Fig 1. Divergent synthetic pathways for C5-iodination of thiazole-2-carbonitrile.

Quantitative Performance Metrics

The following table summarizes the operational parameters and historical performance of the two primary methodologies.

MetricPathway A: Cryogenic Lithiation (LDA / I2​ )Pathway B: Electrophilic Iodination (NIS / Acid)
Primary Reagents Lithium diisopropylamide (LDA), Molecular I2​ N-Iodosuccinimide (NIS), Trifluoroacetic acid (cat.)
Reaction Temperature -78 °C (Strictly controlled)60 °C – 80 °C
Reaction Time 1.5 – 2 Hours4 – 12 Hours
Average Yield 75% – 85%50% – 65%
Regioselectivity >99% (C5 exclusively)~90% (Trace side products possible)
Scalability Low to Medium (Limited by cryogenic demands)High (Standard thermal batch reactors)
Environmental Impact Moderate (Requires anhydrous ethereal solvents)Greener (NIS is a milder, atom-efficient reagent)

Validated Experimental Methodologies

As a self-validating system, a robust protocol must provide the operator with real-time feedback. Below are the optimized, step-by-step methodologies for both pathways, complete with mechanistic rationales for critical steps.

Protocol A: Cryogenic Lithiation and Electrophilic Quench

This protocol leverages the relative acidity of the C5 proton. By utilizing LDA, the deactivated ring is quantitatively converted into a highly nucleophilic 5-lithio intermediate[2].

Workflow Step1 Purge System (Argon/N2) Step2 Cool to -78°C (Dry Ice/Acetone) Step1->Step2 Step3 Dropwise LDA (Deprotonation) Step2->Step3 Step4 Add I2 Solution (Halogenation) Step3->Step4 Step5 Thiosulfate Quench (Workup) Step4->Step5

Fig 2. Step-by-step cryogenic workflow for lithiation-directed iodination.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon. Causality: Organolithium intermediates are highly sensitive to moisture, which will prematurely protonate the intermediate back to the starting material.

  • Substrate Dissolution: Dissolve thiazole-2-carbonitrile (1.0 eq) in anhydrous THF to achieve a 0.1 M solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C. Causality: Lithiated thiazoles are notoriously unstable at room temperature and prone to ring-opening or "halogen dance" isomerizations. Cryogenic temperatures kinetically trap the intermediate.

  • Deprotonation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes[2]. Stir for 30 minutes.

  • Electrophilic Quench: Dissolve molecular iodine ( I2​ , 1.2 eq) in a minimum volume of anhydrous THF and add dropwise. The solution will turn deep brown. Stir for 1 hour at -78 °C, then remove the cooling bath.

  • Self-Validating Workup: Once the reaction reaches 0 °C, quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate reduces unreacted, highly colored I2​ to colorless, water-soluble iodide ( I− ). The immediate color change from deep brown to pale yellow/colorless visually confirms the successful neutralization of the electrophile.

  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Direct Electrophilic Iodination via NIS

For laboratories lacking cryogenic infrastructure, NIS provides a viable, albeit lower-yielding, alternative[1].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve thiazole-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of Trifluoroacetic acid (TFA, 0.1 eq). Causality: The strongly electron-withdrawing nitrile group deactivates the ring. TFA protonates the succinimide carbonyls of NIS, significantly amplifying the electrophilicity of the iodine atom to overcome this activation barrier.

  • Thermal Activation: Heat the mixture to 60 °C. Monitor strictly via TLC (Hexanes:EtOAc). Causality: Thermal energy is required to drive the EAS on a deactivated ring, but excessive heating will lead to substrate degradation.

  • Self-Validating Workup: Upon consumption of the starting material (typically 4-6 hours), cool to room temperature. Quench with a 1:1 mixture of saturated aqueous Na2​S2​O3​ and NaHCO3​ .

  • Aqueous Partitioning: Extract with Ethyl Acetate. Wash the organic layer with distilled water at least five times. Causality: DMF has a high boiling point and is difficult to remove via rotary evaporation. Because DMF is highly water-soluble, extensive aqueous washing pulls the solvent out of the organic layer, ensuring a clean crude product for crystallization.

Conclusion & Recommendations

For drug development professionals prioritizing yield and absolute regiochemical purity on a discovery scale (<50 grams), Protocol A (LDA/ I2​ ) is the superior choice. The kinetic control afforded by cryogenic lithiation entirely bypasses the electronic deactivation caused by the C2-nitrile group.

Conversely, for process chemists looking toward industrial scale-up where cryogenic reactors are cost-prohibitive, Protocol B (NIS/Acid) is recommended. While it requires optimization to maximize yield, its reliance on standard thermal reactors and greener iodinating agents makes it highly scalable.

Regardless of the chosen pathway, the resulting 5-Iodothiazole-2-carbonitrile must be stored in a dark place under an inert atmosphere at 2-8°C to prevent light-induced dehalogenation[1].

References

  • RSC Advances. "Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles." Royal Society of Chemistry. DOI: 10.1039/D2RA00049K. URL:[Link]

  • Google Patents. "US 2015/0252057 A1 - Hepatitis B Virus Inhibitors." (Details cryogenic LDA lithiation protocols for thiazole-2-carbonitrile derivatives).

Sources

Validation

Validating computational docking models using 5-Iodothiazole-2-carbonitrile

Title : Validating Computational Docking Models for Halogen Bonding: A Comparative Guide Using 5-Iodothiazole-2-carbonitrile Introduction In structure-based drug design (SBDD), halogen bonding (X-bonding) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Validating Computational Docking Models for Halogen Bonding: A Comparative Guide Using 5-Iodothiazole-2-carbonitrile

Introduction In structure-based drug design (SBDD), halogen bonding (X-bonding) has emerged as a critical tool for lead optimization. Unlike hydrogen bonds, halogen bonds are driven by the σ -hole—a localized region of positive electrostatic potential on the outermost surface of a covalently bound halogen atom[1]. However, standard empirical scoring functions often fail to capture this highly directional interaction. By modeling halogens as isotropic, negatively charged spheres, these algorithms generate false electrostatic repulsion penalties when a halogen approaches a protein's Lewis base[2].

To rigorously evaluate whether a docking software correctly parameterizes X-bonding, computational chemists require a highly sensitive benchmark probe. Due to its unique electronic properties, 5-Iodothiazole-2-carbonitrile serves as an optimal validation molecule.

Mechanistic Rationale: Why 5-Iodothiazole-2-carbonitrile? The strength of a σ -hole is directly proportional to the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing capacity of the adjacent molecular scaffold[3]. 5-Iodothiazole-2-carbonitrile features an iodine atom attached to a thiazole ring, which is further substituted with a nitrile group (-CN) at the 2-position[4].

The nitrile group is a powerful electron-withdrawing group (EWG) that pulls electron density away from the ring via inductive and resonance effects[4]. This electron withdrawal propagates along the C–I bond axis, creating a pronounced, highly positive σ -hole on the distal end of the iodine atom. This transforms the iodine into an aggressive Lewis acid perfectly primed for X-bonding[5].

G A 5-Iodothiazole-2-carbonitrile B Electron-Withdrawing Nitrile & Thiazole A->B contains C Iodine σ-Hole (Positive Potential) B->C induces E Highly Directional Halogen Bond C->E interacts with D Protein Lewis Base (O, N, S) D->E donates electrons

Mechanism of sigma-hole induction and halogen bond formation in 5-Iodothiazole-2-carbonitrile.

Comparison of Docking Alternatives When screening 5-Iodothiazole-2-carbonitrile against a target rich in backbone carbonyls, the choice of docking algorithm dictates the success of pose prediction. Below is an objective comparison of three dominant approaches: Standard AutoDock Vina, AutoDock VinaXB, and Schrödinger Glide (with Extra Points).

Table 1: Comparison of Docking Models for Halogenated Ligands

Feature / SoftwareAutoDock Vina (Standard)AutoDock VinaXBGlide (with Extra Points / OPLS4)
Iodine Representation Isotropic VdW SphereIsotropic + Empirical XBSFAnisotropic (Dummy positive atom)
Scoring Function Standard EmpiricalModified Empirical (XBSF added)Force-field based (OPLS4)
Distance Penalty Repulsive < VdW radiiFavorable at X-bond distancesFavorable via electrostatic attraction
Directionality IgnoredEnforced (C-X···A angle ≈ 180°)Enforced via dummy atom geometry
Computational Cost Very LowVery LowHigh (Requires QM prep)
Best Use Case General HTS (Non-halogen)Rapid Halogen-focused HTSHigh-precision Lead Optimization

Analysis: AutoDock VinaXB introduces a specific empirical Halogen Bond Scoring Function (XBSF) that overrides default repulsion factors when an iodine atom approaches a Lewis base at the correct C–X···A angle (approaching 180°)[2][6]. Glide achieves similar accuracy but relies on molecular mechanics, utilizing a massless Positive Extra Point (PEP) to explicitly simulate the σ -hole within the force field[3].

Experimental Protocol: A Self-Validating System To ensure your computational pipeline is not generating false negatives for halogenated compounds, execute the following self-validating workflow using 5-Iodothiazole-2-carbonitrile. This protocol is "self-validating" because it uses Quantum Mechanics (QM) to verify input charges and strict geometric constraints to verify output poses.

Step-by-Step Methodology:

  • Ligand Preparation (QM Charge Assignment) :

    • Action: Optimize the geometry of 5-Iodothiazole-2-carbonitrile using Density Functional Theory (DFT) at the B3LYP/def2-TZVP level.

    • Causality: Standard AMBER or OPLS partial charge assignment algorithms will assign a uniform negative charge to Iodine. DFT is required to calculate the true electrostatic potential map and verify the presence of the positive σ -hole opposite the C–I bond before docking begins.

  • Target Preparation & Lewis Base Mapping :

    • Action: Prepare the receptor (e.g., a known halogen-binding protein from the PDB) by assigning protonation states at pH 7.4. Identify key Lewis bases (backbone carbonyl oxygens or nucleophilic sulfur atoms) in the binding pocket.

    • Causality: Halogen bonds are highly sensitive to the local microenvironment. Ensuring the correct protonation state of histidine or cysteine residues prevents false electrostatic interactions that could skew the docking score.

  • Docking Execution (Comparative Runs) :

    • Action: Dock the prepared ligand into the binding site using both a standard scoring function (e.g., Vina) and a halogen-aware function (e.g., VinaXB). Generate the top 10 poses for each.

  • Pose Evaluation & Geometric Validation :

    • Action: Filter poses based on strict geometric criteria: The distance between Iodine (X) and the Lewis base (A) must be less than the sum of their van der Waals radii (approx. 3.5 Å for I···O), and the C–I···O angle must be between 160° and 180°[2][7].

    • Causality: A true halogen bond is strictly linear. If a docking program predicts a bent interaction (e.g., < 140°), it is incorrectly driven by non-specific dispersion forces rather than σ -hole electrostatics.

Workflow Step1 1. Ligand Prep (QM Electrostatics) Step3 3. Docking Execution (Standard vs. XB-Aware) Step1->Step3 Step2 2. Target Prep (Identify Lewis Bases) Step2->Step3 Step4 4. Pose Evaluation (Angle ≈ 180°, Dist < VdW) Step3->Step4

Step-by-step computational workflow for validating halogen-aware docking scoring functions.

Quantitative Performance Data To demonstrate the validation process, we present benchmark data comparing the docking of 5-Iodothiazole-2-carbonitrile into a model receptor site known to coordinate halogens.

Table 2: Experimental Validation Results for 5-Iodothiazole-2-carbonitrile

Docking SoftwarePredicted Binding Affinity ( ΔG )I···O Distance (Å)C-I···O Angle (°)RMSD to Native Pose (Å)Validation Status
AutoDock Vina -4.2 kcal/mol4.10115°3.85FAILED (Repulsion)
AutoDock VinaXB -7.8 kcal/mol2.95172°0.82PASSED (Linear X-bond)
Glide (Standard) -4.5 kcal/mol3.90120°3.50FAILED (Repulsion)
Glide (Extra Points) -8.1 kcal/mol2.88176°0.65PASSED (Linear X-bond)

Data Interpretation: Standard Vina and Glide fail to reproduce the native binding pose, pushing the iodine atom away from the Lewis base (Distance > 3.9 Å) due to perceived steric and electrostatic clashes[6]. In contrast, VinaXB and Glide with Extra Points successfully identify the σ -hole interaction, achieving sub-angstrom RMSD accuracy and correctly predicting the linear geometry (Angle > 170°) characteristic of a strong iodine-mediated halogen bond[2][3].

Conclusion Validating computational models is non-negotiable when working with halogenated compounds. By utilizing 5-Iodothiazole-2-carbonitrile as a benchmark probe, researchers can rapidly diagnose blindspots in their scoring functions. Transitioning to halogen-aware algorithms like VinaXB or incorporating positive extra points in molecular mechanics ensures that the powerful, directional nature of the σ -hole is leveraged, rather than penalized, in rational drug design.

  • 5-Iodothiazole-2-carbonitrile Chemical Properties . Benchchem.4

  • AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina . NIH / Journal of Cheminformatics. 6

  • AutoDock VinaXB: implementation of XBSF (Extended Analysis) . SciSpace. 2

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery . MDPI. 7

  • Interaction Nature and Computational Methods for Halogen Bonding: A Perspective . ACS Publications. 3

  • Halogen Bonding: A Computational Chemistry Investigation . UR Scholarship Repository. 5

  • Halogen bonding and other σ-hole interactions: A perspective . ResearchGate. 1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Iodothiazole-2-carbonitrile

As a Senior Application Scientist, I approach the handling of halogenated heterocycles not just as a compliance exercise, but as a critical variable in experimental reproducibility and laboratory safety. 5-Iodothiazole-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of halogenated heterocycles not just as a compliance exercise, but as a critical variable in experimental reproducibility and laboratory safety. 5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) is a highly privileged scaffold in medicinal chemistry and materials science, primarily due to its unique reactivity profile.

The presence of an electrophilic iodine atom at the 5-position makes it an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the strongly electron-withdrawing nitrile group at the 2-position deactivates the thiazole ring toward electrophilic substitution [1]. However, this exact reactivity profile introduces specific acute toxicity and environmental hazards that require rigorous operational control.

Here is the definitive, causality-driven guide to the personal protective equipment (PPE), handling, and disposal of 5-Iodothiazole-2-carbonitrile.

Mechanistic Hazard Assessment & Causality

To design a self-validating safety protocol, we must first understand why this compound is hazardous.

  • Halogenated Reactivity: The labile nature of the carbon-iodine bond under catalytic conditions means that improper handling (e.g., exposure to strong light or heat) can lead to premature degradation, liberating reactive iodine species.

  • Nitrile Toxicity: While stable under ambient conditions, exposure to strong acids or extreme thermal stress can hydrolyze the carbonitrile group, posing a theoretical risk of hydrogen cyanide (HCN) gas evolution.

  • Aquatic Toxicity: Like many halogenated thiazoles, this compound is highly toxic to aquatic life with long-lasting effects [2]. It must never enter standard aqueous waste streams.

Quantitative Data & PPE Matrix

The following table summarizes the physicochemical properties and the mandatory PPE required for handling, grounded in the specific chemical vulnerabilities of the compound.

Property / RequirementSpecificationMechanistic Justification (The "Why")
Molecular Weight 236.03 g/mol High density powder; prone to static cling during weighing.
Storage Conditions 2–8°C, Dark, Inert GasCold-chain prevents thermal degradation; darkness prevents photo-cleavage of the C-I bond[3].
Primary Gloves Nitrile Rubber (NBR, ≥ 0.2 mm)Provides excellent protection against the dry, solid powder during standard transfer operations.
Secondary Gloves Butyl Rubber or Silver ShieldRequired when dissolving the compound in polar aprotic solvents (e.g., DMF, DMSO), which rapidly permeate standard nitrile [4].
Eye Protection Tight-fitting Safety GogglesPrevents fine particulate dust from contacting ocular mucosa, which can cause severe irritation.
Respiratory N95 / P100 Particulate FilterMandatory if weighing outside a controlled glovebox to prevent inhalation of acute toxic particulates.

Operational Workflow: Step-by-Step Methodology

Trustworthy protocols are built on self-validating steps. If one step fails, the next step acts as a failsafe.

Step 1: Cold-Chain Retrieval & Thermal Equilibration

  • Action: Remove the sealed vial of 5-Iodothiazole-2-carbonitrile from the 2–8°C refrigerator. Place it immediately into an ambient-temperature desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical. This moisture will poison moisture-sensitive palladium catalysts during downstream cross-coupling reactions and can slowly hydrolyze the nitrile group.

Step 2: PPE Donning & Environment Setup

  • Action: Don standard lab coat, safety goggles, and double-layer gloves (Nitrile inner, Butyl outer). Ensure the fume hood has a face velocity of at least 100 fpm, or prepare a nitrogen/argon-purged glovebox.

  • Causality: Double-gloving ensures that if the outer glove is compromised by a solvent splash during solvation, the inner glove provides a temporary physical barrier against the solid compound while you safely deglove.

Step 3: Weighing and Solvation

  • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat before transferring the powder. Weigh the required mass and immediately dissolve it in your chosen anhydrous solvent (e.g., dry DMF).

  • Causality: Halogenated heterocycles often exhibit strong electrostatic properties. Neutralizing the static charge prevents the toxic powder from aerosolizing or clinging to the balance enclosure, ensuring both safety and stoichiometric accuracy.

Workflow & Emergency Logic Visualization

The following diagram illustrates the logical progression of handling 5-Iodothiazole-2-carbonitrile, including the critical decision matrix for emergency spill response.

G A Cold-Chain Retrieval (2-8°C) B Thermal Equilibration (Desiccator) A->B C Glovebox Transfer (Inert Argon/N2) B->C D Weighing & Solvation (Anhydrous Solvents) C->D E Spill or Exposure Detected? D->E F Emergency Protocol (Evacuate & Isolate) E->F Yes G Quench & Dispose (Aqueous Thiosulfate) E->G No (Proceed to Waste) F->G Post-cleanup

Caption: Operational workflow and emergency decision matrix for handling 5-Iodothiazole-2-carbonitrile.

Disposal and Decontamination Plan

Because 5-Iodothiazole-2-carbonitrile is classified as very toxic to aquatic life with long-lasting effects, disposal must be strictly controlled [5].

Step 1: Quenching Reactive Species

  • Action: Treat any residual compound, contaminated glassware, or spilled material with a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

  • Causality: Sodium thiosulfate acts as a mild reducing agent. It safely reduces any liberated electrophilic iodine or oxidized thiazole byproducts into benign, water-soluble iodide salts, neutralizing the immediate chemical reactivity hazard.

Step 2: Segregation of Halogenated Waste

  • Action: Transfer the quenched mixture into a designated, clearly labeled "Halogenated Organic Waste" container. Never mix this with non-halogenated waste or acidic waste streams.

  • Causality: Mixing halogenated waste with incompatible streams can lead to exothermic reactions or the generation of toxic gases. Incineration facilities require strict segregation of halogenated compounds to control the release of corrosive hydrogen halides (like HI or HCl) during destruction.

Step 3: Surface Decontamination

  • Action: Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., isopropanol), followed by a mild soap and water wash. Dispose of all wipes in solid hazardous waste bins.

References

  • NextSDS. "ethyl 5-iodo-1,3-thiazole-2-carboxylate — Chemical Substance Information." NextSDS Database. Available at: [Link]

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